3-Cyano-4-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-cyano-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHDJMZVQTSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621275 | |
| Record name | 3-Cyano-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117738-82-6 | |
| Record name | 3-Cyano-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 3-Cyano-4-methoxybenzoic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyano-4-methoxybenzoic acid
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in the preparation of various pharmacologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through multiple synthetic routes. A common and effective strategy involves the hydrolysis of a nitrile precursor, such as methyl 3-cyano-4-methoxybenzoate. This precursor can be synthesized from more readily available starting materials. An alternative pathway involves the introduction of a cyano group onto the aromatic ring of a substituted benzoic acid derivative.
A plausible and frequently employed synthetic pathway begins with 4-hydroxybenzoic acid and proceeds through formylation, cyanation, and etherification, followed by hydrolysis. This multi-step process is outlined below.
Synthetic Pathway Overview
The overall synthetic scheme can be visualized as a four-step process starting from 4-phenyl hydroxybenzoate, a protected form of 4-hydroxybenzoic acid. The key transformations include:
-
Formylation: Introduction of a formyl group at the 3-position of the aromatic ring.
-
Conversion to Nitrile: Transformation of the formyl group into a cyano group.
-
Alkylation/Etherification: Introduction of the methoxy group via Williamson ether synthesis (or in this specific case, starting with a methoxy-precursor is also possible).
-
Hydrolysis: Conversion of the ester to the final carboxylic acid.
A related procedure is documented for the synthesis of the isopropoxy analogue, which serves as a strong basis for the synthesis of the methoxy derivative.[2]
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques. The expected data from these analyses are summarized below.
| Property | Data |
| Molecular Formula | C₉H₇NO₃[3] |
| Molecular Weight | 177.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not explicitly found, but related compounds have m.p. > 180°C[4] |
| ¹H NMR | Expected signals for aromatic protons, a methoxy group, and a carboxylic acid proton. The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Expected signals for aromatic carbons, a methoxy carbon, a nitrile carbon, and a carboxylic acid carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (broad, carboxylic acid), C=O (carboxylic acid), C≡N (nitrile), C-O (ether), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 177.0426 (calculated for C₉H₇NO₃).[3] |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization are provided in this section.
Synthesis Protocol: Hydrolysis of Methyl 3-cyano-4-methoxybenzoate
This protocol describes the final step of the synthesis, which is the hydrolysis of the corresponding methyl ester. Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[5][6][7][8]
Acidic Hydrolysis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl 3-cyano-4-methoxybenzoate (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heating: Heat the mixture to reflux (approximately 110-120 °C) with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Alkaline Hydrolysis:
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve methyl 3-cyano-4-methoxybenzoate (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 equivalents), to the flask.
-
Heating: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the sodium or potassium salt) forms, it can be filtered. The solvent is typically removed under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify the solution with a strong acid, like concentrated HCl, until the pH is acidic (pH ~2). This will protonate the carboxylate salt.[7]
-
Isolation and Purification: The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.
Melting Point Determination:
-
Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.
Logical Relationships and Pathways
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. The mechanism differs slightly between acidic and basic conditions.
References
- 1. This compound | 117738-82-6 [chemicalbook.com]
- 2. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. Melting point standard 182-184°C - p-Anisic acid, 4-Methoxybenzoic acid [sigmaaldrich.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Physicochemical Properties of 3-Cyano-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties. These properties are critical in predicting the compound's behavior in biological systems, guiding formulation development, and ensuring reproducibility in synthetic applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Properties
| Property | Value | Data Type |
| Molecular Formula | C₉H₇NO₃[1] | --- |
| Molecular Weight | 177.16 g/mol | --- |
| CAS Number | 117738-82-6[2] | --- |
| Melting Point | Data not available | Experimental |
| Boiling Point | Data not available | Experimental |
| pKa | Data not available | Experimental |
| Aqueous Solubility | Data not available | Experimental |
| LogP (XlogP) | 1.4[1] | Predicted |
Note: The boiling point for the related compound, Methyl 3-cyano-4-methoxybenzoate, is reported as 339.70 °C.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques for aromatic carboxylic acids.
Melting Point Determination
The melting point of a solid crystalline substance is a crucial indicator of its purity.
Methodology: Capillary Melting Point Method [3][4]
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is utilized.[4]
-
Measurement:
-
A preliminary rapid heating run is conducted to determine an approximate melting range.
-
A fresh sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
-
Purity Assessment: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [6][7]
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like acetonitrile or ethanol to ensure solubility.
-
Apparatus: A calibrated pH meter with a glass electrode is used. The titrant is a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: The acid solution is titrated with the standardized base, and the pH is recorded after each addition of the titrant.
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve (often identified using the first or second derivative).
-
The pKa is the pH at the half-equivalence point.
-
Methodology: UV-Vis Spectrophotometry [8]
-
Principle: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound.
-
Procedure:
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of this compound is added to each buffer solution.
-
The absorbance of each solution is measured at a wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
-
Calculation: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.
Aqueous Solubility Determination
Solubility is a critical parameter influencing bioavailability and formulation.
Methodology: Shake-Flask Method [9][10][11]
-
Procedure: An excess amount of solid this compound is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved acid.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow for characterizing the physicochemical properties of a compound like this compound.
References
- 1. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 117738-82-6 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. asianpubs.org [asianpubs.org]
- 7. web.mit.edu [web.mit.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Crystal Structure Analysis of 3-Cyano-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies and theoretical structural characteristics of 3-Cyano-4-methoxybenzoic acid. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this publication, this document compiles essential data, outlines detailed experimental protocols for its synthesis and analysis, and presents a hypothetical crystal structure based on analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of this compound's properties and the workflows required for its empirical study.
Introduction
This compound is a substituted benzoic acid derivative of interest in various fields of chemical research. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a methoxy group—on the benzene ring imparts a unique electronic and structural profile, making it a potential building block for novel pharmaceutical agents and functional materials. Understanding its three-dimensional structure through crystal structure analysis is paramount for elucidating its intermolecular interactions, which govern its physical properties and biological activity. This guide outlines the necessary steps to achieve this, from synthesis to crystallographic analysis and spectroscopic characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem[1] |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| CAS Number | 117738-82-6 | ChemicalBook[2] |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) (predicted) | --- |
| pKa | ~3-4 (predicted for carboxylic acid) | --- |
Hypothetical Crystal Structure and Crystallographic Data
In the absence of a published crystal structure for this compound, a hypothetical model can be proposed based on the crystal structures of related substituted benzoic acids, such as 4-methoxybenzoic acid (p-anisic acid)[3]. It is anticipated that this compound will crystallize in a centrosymmetric space group, likely monoclinic (e.g., P2₁/c) or orthorhombic. The molecules are expected to form hydrogen-bonded dimers through their carboxylic acid moieties, a common supramolecular synthon in benzoic acid derivatives. The cyano and methoxy groups will influence the crystal packing through dipole-dipole interactions and potential weak C–H···N or C–H···O hydrogen bonds.
A hypothetical set of crystallographic data is presented in Table 2 for illustrative purposes. These values are derived from typical data for small organic molecules and should be experimentally verified.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 - 8.5 |
| b (Å) | 5.0 - 6.0 |
| c (Å) | 14.0 - 15.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 550 - 650 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 - 1.45 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 or 293 |
| R-factor | < 0.05 (for a well-resolved structure) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of cyanobenzoic acids[4]. A potential multi-step synthesis is outlined below:
-
Nitration of 4-methoxybenzoic acid: 4-methoxybenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures to introduce a nitro group at the 3-position, yielding 3-nitro-4-methoxybenzoic acid.
-
Reduction of the nitro group: The nitro group of 3-nitro-4-methoxybenzoic acid is reduced to an amino group using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation) to give 3-amino-4-methoxybenzoic acid.
-
Sandmeyer reaction: The amino group of 3-amino-4-methoxybenzoic acid is converted to a diazonium salt using sodium nitrite and a mineral acid (e.g., HCl) at 0-5 °C. The diazonium salt is then treated with a solution of copper(I) cyanide to yield this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
The following protocol outlines the general procedure for SC-XRD analysis[5]:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and a detector to record the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube[6].
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the methoxy group, the aromatic protons, and the carboxylic acid proton.
-
¹³C NMR: Provides information on the carbon skeleton. Expected signals would correspond to the methoxy carbon, the aromatic carbons, the nitrile carbon, and the carboxyl carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory[7].
-
Analysis: The FTIR spectrum will show characteristic absorption bands for the functional groups present: a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, a C≡N stretch for the nitrile group, and C-O stretches for the methoxy and carboxylic acid groups, as well as aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for organic molecules.
-
Analysis: The mass spectrum will show the molecular ion peak (or [M+H]⁺, [M-H]⁻), confirming the molecular weight of the compound. Fragmentation patterns can provide additional structural information.
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.
Conclusion
This technical guide provides a framework for the comprehensive analysis of this compound. While a definitive crystal structure is yet to be reported, the outlined synthetic and analytical protocols offer a clear path for its determination. The provided hypothetical data and workflows serve as a valuable starting point for researchers. The elucidation of the precise three-dimensional arrangement of this molecule will be instrumental in understanding its properties and unlocking its potential in various applications, particularly in the realm of drug discovery and materials science.
References
- 1. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 117738-82-6 [chemicalbook.com]
- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Solubility Profile of 3-Cyano-4-methoxybenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-Cyano-4-methoxybenzoic acid in a range of organic solvents. Due to the limited availability of direct experimental data for this specific compound, this document leverages solubility data from the structurally analogous compounds, 4-methoxybenzoic acid and 4-cyanobenzoic acid, to provide a predictive analysis. This guide includes tabulated quantitative solubility data for these related compounds, a detailed, generalized experimental protocol for solubility determination, and a visual representation of the experimental workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development, formulation, and chemical synthesis involving this compound.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science. Its molecular structure, featuring a polar carboxylic acid group, a moderately polar cyano group, and a methoxy group, suggests a nuanced solubility profile in organic solvents. Understanding this solubility is critical for process development, purification, and formulation. This guide aims to provide a foundational understanding of its likely solubility behavior by examining data from structurally similar molecules.
Predicted Solubility Profile of this compound
The solubility of a solute is governed by the principle of "like dissolves like." The presence of the carboxylic acid and cyano groups in this compound introduces polarity and the capacity for hydrogen bonding. The methoxy group and the benzene ring contribute to its lipophilic character.
-
Polar Solvents: High solubility is anticipated in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) due to favorable dipole-dipole interactions and hydrogen bonding with the carboxylic acid and cyano moieties.
-
Non-Polar Solvents: Lower solubility is expected in non-polar solvents (e.g., toluene, hexane) as the energy required to break the solute-solute interactions would not be sufficiently compensated by solute-solvent interactions.
Quantitative Solubility Data of Structurally Related Compounds
To provide a quantitative forecast, the following tables summarize the experimental solubility data for 4-methoxybenzoic acid and 4-cyanobenzoic acid in various organic solvents at different temperatures. This data is presented as a mole fraction (x).
Solubility of 4-Methoxybenzoic Acid
The solubility of 4-methoxybenzoic acid has been determined in a variety of pure solvents. The data indicates a positive correlation between temperature and solubility.[1]
Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1][2]
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Ethyl Formate | 1-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate | Acetone | 2-Butanone | Cyclohexanone | Toluene |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | - | - | - | - | - | - | - | - |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | - | - | - | - | - | - | - | - |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | - | - | - | - | - | - | - | - |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | - | - | - | - | - | - | - | - |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | - | - | - | - | - | - | - | - |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | - | - | - | - | - | - | - | - |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | - | - | - | - | - | - | - | - |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | - | - | - | - | - | - | - | - |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | - | - | - | - | - | - | - | - |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | - | - | - | - | - | - | - | - |
Data for ethyl formate, acetates, ketones, and toluene are available in the cited literature but are not fully reproduced here for brevity.
Qualitative solubility assessments indicate that 4-methoxybenzoic acid is highly soluble in alcohols like methanol and ethanol, and soluble in ether and ethyl acetate.[3][4] Its solubility in water is low.[2]
Solubility of 4-Cyanobenzoic Acid
The solubility of 4-cyanobenzoic acid has been reported in ethanol.[5]
Table 2: Mole Fraction Solubility (x) of 4-Cyanobenzoic Acid in Ethanol at Different Temperatures (K) [5]
| Temperature (K) | 95.32% Ethanol | 99.55% Ethanol |
| 298.15 | 0.0356 | 0.0321 |
| 303.15 | 0.0418 | 0.0378 |
| 308.15 | 0.0489 | 0.0443 |
| 313.15 | 0.0571 | 0.0519 |
| 318.15 | 0.0666 | 0.0607 |
Qualitatively, 4-cyanobenzoic acid is described as being soluble in polar organic solvents.[6][7] It exhibits high solubility in polar solvents like ethanol and moderate solubility in non-polar solvents.[8]
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, using the isothermal shake-flask method. This method is considered a reliable technique for measuring equilibrium solubility.[9][10]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.
-
To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is considered reached when consecutive measurements show no significant change in concentration.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Quantification and Data Reporting:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mole fraction (x), g/100g of solvent, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 619-65-8: 4-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Quantum Chemical Calculations for 3-Cyano-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Cyano-4-methoxybenzoic acid. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its structural, vibrational, and electronic characteristics is crucial for optimizing reaction conditions, predicting reactivity, and understanding its role in biological systems. This document outlines the theoretical framework, computational methodologies, and simulated spectroscopic data, offering a roadmap for in-silico analysis of this and similar molecular systems.
Introduction
This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules with a high degree of accuracy. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties such as HOMO-LUMO energy gaps, and spectral analysis (FT-IR, Raman, UV-Vis), which are often in good agreement with experimental findings.
This guide details a hypothetical but representative quantum chemical study of this compound, providing the necessary protocols and data presentation formats for researchers to apply to their own investigations.
Computational Methodology
The quantum chemical calculations outlined herein are typically performed using software packages like Gaussian, ORCA, or Spartan. A common and effective approach involves the use of Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a suitable choice for providing a good balance between accuracy and computational cost for this type of molecule.
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. The computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors inherent in the theoretical model.
Electronic Property Analysis
The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. Other electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) can also be calculated.
UV-Vis Spectral Simulation
To simulate the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's absorption properties. The calculations are often performed in the presence of a solvent to account for solvatochromic effects, using a continuum model such as the Polarizable Continuum Model (PCM).
Data Presentation
The quantitative results from the quantum chemical calculations are best presented in structured tables for clarity and ease of comparison with experimental data.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
| C1-C2 | 1.395 | C2-C1-C6 | 119.5 | C2-C1-C7-O8 | 178.5 |
| C1-C6 | 1.401 | C1-C2-C3 | 120.3 | C6-C1-C7-O9 | -1.8 |
| C2-C3 | 1.388 | C2-C3-C4 | 120.1 | C1-C2-C3-C10 | 179.9 |
| C3-C4 | 1.405 | C3-C4-C5 | 119.8 | C2-C3-C4-O11 | 179.7 |
| C4-C5 | 1.392 | C4-C5-C6 | 120.7 | C3-C4-O11-C12 | 179.8 |
| C5-C6 | 1.390 | C1-C6-C5 | 119.6 | C4-C3-C10-N13 | 179.9 |
| C1-C7 | 1.498 | O8-C7-O9 | 122.5 | ||
| C7=O8 | 1.215 | C1-C7-O9 | 115.3 | ||
| C7-O9 | 1.355 | C3-C10-N13 | 178.9 | ||
| C3-C10 | 1.445 | C4-O11-C12 | 117.8 | ||
| C10≡N13 | 1.158 | ||||
| C4-O11 | 1.362 | ||||
| O11-C12 | 1.428 |
Table 2: Calculated Vibrational Frequencies
| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| O-H stretch | 3560 | ~3400-2400 (broad) | - |
| C-H stretch (aromatic) | 3100-3050 | 3080 | 3075 |
| C-H stretch (methyl) | 2980-2940 | 2960 | 2955 |
| C≡N stretch | 2235 | 2230 | 2232 |
| C=O stretch | 1720 | 1695 | 1690 |
| C-C stretch (aromatic) | 1605, 1580, 1490 | 1600, 1575, 1485 | 1602, 1578 |
| C-O stretch (acid) | 1310 | 1305 | - |
| C-O stretch (ether) | 1260 | 1255 | 1258 |
| O-H bend | 1420 | 1415 | - |
| C-H bend (in-plane) | 1180, 1120 | 1175, 1115 | 1178 |
| C-H bend (out-of-plane) | 880, 820 | 875, 815 | 878 |
Note: Experimental values are hypothetical and for illustrative purposes.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap | 4.70 eV |
| Ionization Potential | 6.85 eV |
| Electron Affinity | 2.15 eV |
| Dipole Moment | 3.5 D |
Table 4: Simulated UV-Vis Spectral Data (in Methanol)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 4.52 | 274 | 0.35 | HOMO -> LUMO |
| 5.18 | 239 | 0.21 | HOMO-1 -> LUMO |
| 5.65 | 219 | 0.18 | HOMO -> LUMO+1 |
Experimental Protocols
To validate the results of the quantum chemical calculations, the following experimental procedures would be employed.
Synthesis and Purification
A detailed protocol for the synthesis of this compound should be followed, for instance, via the cyanation of a suitable precursor followed by hydrolysis. The crude product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a high-purity sample for spectroscopic analysis.
Spectroscopic Analysis
-
FT-IR Spectroscopy: The FT-IR spectrum should be recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample can be analyzed as a KBr pellet.
-
FT-Raman Spectroscopy: The FT-Raman spectrum should be recorded using a spectrometer equipped with a near-infrared laser source to minimize fluorescence.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra should be recorded on a high-resolution NMR spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum should be recorded using a spectrophotometer in a suitable solvent (e.g., methanol or ethanol) to observe the electronic transitions.
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the computational study of this compound.
Caption: Workflow for Quantum Chemical Calculations.
A Technical Guide to the Discovery and Isolation of Precursors for 3-Cyano-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthetic pathways for producing 3-Cyano-4-methoxybenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The guide details multiple synthetic routes starting from common precursors, offering detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.
Route 1: Synthesis from 4-Methoxybenzoic Acid (p-Anisic Acid)
This is one of the most direct and common routes. The strategy involves the regioselective functionalization of the aromatic ring of 4-methoxybenzoic acid. The key steps are electrophilic nitration at the 3-position, followed by reduction of the nitro group to an amine, and finally, conversion of the amine to the target nitrile via a Sandmeyer reaction.
Caption: A three-step synthesis of this compound from p-Anisic acid.
Experimental Protocols
Step 1: Nitration of 4-Methoxybenzoic Acid This protocol is adapted from methods for nitrating 4-alkoxybenzoic acids.[1][2]
-
Reagents: 4-Methoxybenzoic acid, 40-80% Nitric Acid.
-
Procedure:
-
Prepare a mixture of 4-methoxybenzoic acid and 40-80% nitric acid. The amount of nitric acid should be at least 8 times the weight of the 4-methoxybenzoic acid.
-
Heat the mixture to a temperature between 30-100°C and maintain the reaction until completion, monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture. The product, 3-nitro-4-methoxybenzoic acid, will precipitate out of the solution.
-
Isolate the precipitated solid by filtration.
-
Wash the collected solid with cold water to remove residual acid and dry under a vacuum.
-
Step 2: Reduction of 3-Nitro-4-methoxybenzoic Acid This is a standard reduction of an aromatic nitro group.[3]
-
Reagents: 3-Nitro-4-methoxybenzoic acid, iron powder, acetic acid or hydrochloric acid, water, and a suitable organic co-solvent (e.g., ethanol).
-
Procedure:
-
Suspend 3-nitro-4-methylbenzenesulfonamide in a mixture of water and the organic co-solvent.
-
Add iron powder and a catalytic amount of acid (e.g., acetic acid or HCl).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by TLC.
-
Upon completion, filter the hot reaction mixture through a bed of celite to remove the iron salts.
-
Cool the filtrate. The product, 3-amino-4-methoxybenzoic acid, may precipitate or can be extracted after solvent removal.
-
Collect the product by filtration or extraction, wash with water, and dry.
-
Step 3: Sandmeyer Cyanation of 3-Amino-4-methoxybenzoic Acid This final step converts the amine to the nitrile.[3][4]
-
Reagents: 3-Amino-4-methoxybenzoic acid, hydrochloric acid, sodium nitrite (NaNO₂), copper(I) cyanide (CuCN).
-
Procedure:
-
Dissolve 3-amino-4-methoxybenzoic acid in an aqueous solution of hydrochloric acid. Cool the solution to 0-5°C in an ice bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the cooled amine solution while maintaining the temperature below 5°C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will evolve.
-
Allow the reaction mixture to stir and gradually warm to room temperature, then heat gently (e.g., 50-60°C) to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data
| Step | Starting Material | Product | Typical Yield |
| 1. Nitration | 4-Methoxybenzoic Acid | 3-Nitro-4-methoxybenzoic Acid | >90% |
| 2. Reduction | 3-Nitro-4-methoxybenzoic Acid | 3-Amino-4-methoxybenzoic Acid | 85-95% |
| 3. Cyanation | 3-Amino-4-methoxybenzoic Acid | This compound | 70-85% |
Note: Yields are estimates based on standard literature procedures for similar transformations and may vary based on specific reaction conditions and scale.
Route 2: Synthesis from 4-Hydroxybenzoic Acid Derivatives
This pathway builds the molecule by first establishing the cyano and benzoic acid functionalities on a protected phenol, followed by the introduction of the methyl group. A phenyl ester is often used as a protecting group for the carboxylic acid. This route is adapted from a patented method for a similar structure.[5]
Caption: A multi-step synthesis beginning with a protected 4-Hydroxybenzoic Acid.
Experimental Protocols
Step 1: Formylation of 4-Hydroxybenzoic Acid Phenyl Ester [5]
-
Reagents: 4-Hydroxybenzoic acid phenyl ester, magnesium chloride, triethylamine, paraformaldehyde, dichloromethane.
-
Procedure:
-
To a solution of 4-hydroxybenzoic acid phenyl ester in dichloromethane, add magnesium chloride, triethylamine, and paraformaldehyde.
-
Heat the mixture in an oil bath at 60°C and stir overnight.
-
Cool the reaction to room temperature and slowly add a dilute aqueous solution of hydrochloric acid.
-
Filter any insoluble material and extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Formyl-4-hydroxybenzoic acid phenyl ester.
-
Step 2: Conversion of Formyl to Cyano Group [5]
-
Reagents: 3-Formyl-4-hydroxybenzoic acid phenyl ester, hydroxylamine hydrochloride, a suitable solvent system (e.g., acetonitrile/DMF), and a dehydrating agent (e.g., acetic anhydride or thionyl chloride).
-
Procedure:
-
Dissolve the formyl intermediate in the chosen solvent system and add hydroxylamine hydrochloride.
-
Heat the mixture (e.g., to 80°C) to form the oxime intermediate.
-
After cooling, add a dehydrating agent to convert the oxime to the nitrile.
-
Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate to yield 3-Cyano-4-hydroxybenzoic acid phenyl ester.
-
Step 3: Methylation of the Phenolic Hydroxyl Group
-
Reagents: 3-Cyano-4-hydroxybenzoic acid phenyl ester, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).
-
Procedure:
-
Dissolve the hydroxy intermediate in the solvent and add the base.
-
Add the methylating agent dropwise and stir the mixture, possibly with heating, until the reaction is complete.
-
Quench the reaction, typically with water, and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain this compound phenyl ester.
-
Step 4: Hydrolysis of the Phenyl Ester [5]
-
Reagents: this compound phenyl ester, sodium hydroxide, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the phenyl ester in THF and add an aqueous solution of sodium hydroxide.
-
Heat the mixture (e.g., 60°C) for approximately 30-60 minutes.
-
Cool to room temperature and perform an extractive workup with ethyl acetate to remove any non-polar impurities.
-
Separate the aqueous phase and carefully acidify it with hydrochloric acid until a white solid precipitates.
-
Collect the solid by suction filtration and dry under a vacuum to obtain the final product, this compound.
-
Isolation and Purification Techniques
Regardless of the synthetic route, the final product and intermediates often require purification to meet the standards for subsequent use.[6][7]
Caption: Common workflow for the isolation and purification of the target compound.
General Protocols
-
Acid-Base Extraction:
-
This technique is highly effective for isolating the final carboxylic acid product from neutral or basic impurities.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic product will move to the aqueous layer as its carboxylate salt. The layers are separated, and the aqueous layer is re-acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.[7]
-
-
Recrystallization:
-
This is a standard method for purifying solid organic compounds.
-
Protocol: Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water). The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Allow the solution to cool slowly to form pure crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
-
Column Chromatography:
-
Used for achieving high purity or for separating mixtures that are difficult to resolve by other means.
-
Protocol: The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent), typically a mixture like hexane/ethyl acetate, is passed through the column.[6][8] The components of the mixture separate based on their differing affinities for the silica gel and the eluent. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
-
References
- 1. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 2. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 5. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Reactivity Profile of the Cyano Group in 3-Cyano-4-methoxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-methoxybenzoic acid is a multifaceted chemical entity of significant interest in medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a cyano, a methoxy, and a carboxylic acid group, offers a rich landscape for synthetic transformations. The reactivity of each functional group is intricately influenced by the electronic interplay of its neighbors, making a thorough understanding of its chemical behavior paramount for its effective utilization in the design and synthesis of novel molecules.
This technical guide provides a comprehensive analysis of the reactivity profile of the cyano group in this compound. We will delve into the electronic effects governing its reactivity and explore its susceptibility to key chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. Where direct experimental data for the title compound is limited, we will draw upon established principles and analogous reactivity of similarly substituted benzonitriles to provide a predictive and insightful overview.
Electronic Profile of the Aromatic Ring
The reactivity of the cyano group in this compound is fundamentally dictated by the electronic environment of the benzene ring. The two other substituents, the methoxy (-OCH₃) group at position 4 and the carboxylic acid (-COOH) group at position 1, exert opposing electronic effects that modulate the electrophilicity of the nitrile carbon.
-
Methoxy Group (-OCH₃): Located para to the cyano group, the methoxy group is a strong electron-donating group (EDG) through its +M (mesomeric) effect, which is more pronounced than its -I (inductive) effect. It enriches the electron density of the aromatic ring, which can influence the reactivity of the cyano group.
-
Carboxylic Acid Group (-COOH): Positioned meta to the cyano group, the carboxylic acid is a moderate electron-withdrawing group (EWG) primarily through its -M and -I effects. This group tends to decrease the electron density of the aromatic ring.
The net effect on the cyano group at position 3 is a complex interplay of these competing influences. The electron-withdrawing nature of the carboxylic acid group is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group may slightly counteract this effect.
Key Reactions of the Cyano Group
The cyano group is a versatile functional handle that can undergo a variety of chemical transformations. The principal reactions of the cyano group in this compound are hydrolysis, reduction, and cycloaddition.
Hydrolysis
The hydrolysis of the cyano group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. This transformation is of great interest for converting the cyano moiety into other valuable functional groups.
General Reaction Pathway:
Caption: General workflow for the hydrolysis of the cyano group.
Influence of Substituents: The presence of the electron-withdrawing carboxylic acid group is anticipated to facilitate the hydrolysis of the cyano group by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.
Experimental Protocols (Analogous):
Table 1: Representative Conditions for Nitrile Hydrolysis
| Reaction Type | Reagents and Conditions | Expected Product | Yield (Analogous Reactions) |
| Acid-Catalyzed | Concentrated HCl, reflux | 4-Methoxyisophthalic acid | High |
| Base-Catalyzed | aq. NaOH, reflux, followed by acidification | 4-Methoxyisophthalic acid | High |
| Partial Hydrolysis | H₂O₂, K₂CO₃, DMSO, 60 °C | 3-Carbamoyl-4-methoxybenzoic acid | Moderate to High |
Detailed Experimental Protocol (Hypothetical - Acid-Catalyzed):
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add concentrated hydrochloric acid (10-20 volumes).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-Methoxyisophthalic acid.
Reduction
The reduction of the cyano group is a valuable transformation that yields a primary amine, a key functional group in many biologically active molecules.
General Reaction Pathway:
Caption: General workflow for the reduction of the cyano group.
Influence of Substituents: The electron-donating methoxy group is generally observed to favor catalytic hydrogenation, potentially leading to higher yields of the corresponding primary amine.[1] However, the presence of the carboxylic acid group may require specific reducing agents that do not affect it, or protection of the carboxylic acid may be necessary.
Experimental Protocols (Analogous):
Specific protocols for the reduction of this compound are not widely reported. However, general methods for the reduction of substituted benzonitriles can be applied.
Table 2: Representative Conditions for Nitrile Reduction
| Reducing Agent | Reagents and Conditions | Expected Product | Yield (Analogous Reactions) | Notes |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, in an appropriate solvent (e.g., MeOH, EtOH, or THF) | 3-(Aminomethyl)-4-methoxybenzoic Acid | Good to High | May also reduce the aromatic ring under harsh conditions. |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ in dry THF, followed by aqueous workup | 3-(Aminomethyl)-4-methoxybenzoic Acid | High | Will also reduce the carboxylic acid. Protection may be needed. |
| Sodium Borohydride/Cobalt(II) Chloride | NaBH₄, CoCl₂ in MeOH | 3-(Aminomethyl)-4-methoxybenzoic Acid | Good | A milder alternative to LAH. |
Detailed Experimental Protocol (Hypothetical - Catalytic Hydrogenation):
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or chromatography.
Cycloaddition Reactions
The cyano group can participate as a 2π component in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides. This provides a powerful method for the synthesis of five-membered heterocyclic rings.
General Reaction Pathway ([3+2] Cycloaddition with an Azide):
Caption: General workflow for the [3+2] cycloaddition of a nitrile with an azide.
Influence of Substituents: The electronic nature of the substituents on the benzonitrile can influence the rate and regioselectivity of the cycloaddition. Electron-withdrawing groups can enhance the reactivity of the nitrile as a dipolarophile.
Experimental Protocols (Analogous):
While specific examples for this compound are scarce, general procedures for the cycloaddition of benzonitriles are well-established.
Table 3: Representative Conditions for [3+2] Cycloaddition
| Dipole | Reagents and Conditions | Expected Product | Yield (Analogous Reactions) |
| Azide | Sodium azide (NaN₃), ZnCl₂ or NH₄Cl, in DMF or water, heat | 5-(2-carboxy-5-methoxyphenyl)-1H-tetrazole | Good to High |
| Nitrile Oxide | In situ generation from an oxime, reaction with the nitrile | 1,2,4-Oxadiazole derivative | Moderate to Good |
Detailed Experimental Protocol (Hypothetical - Tetrazole Formation):
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a Lewis acid such as zinc chloride (1.0 eq) or ammonium chloride (1.5 eq) in a polar aprotic solvent like DMF.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute HCl to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry to afford the tetrazole derivative.
Role in Drug Discovery and Signaling Pathways
While there is no direct evidence linking this compound to specific signaling pathways, the benzonitrile moiety, often in combination with methoxy groups, is a common scaffold in a variety of biologically active compounds, particularly as kinase inhibitors.[2][3][4]
The cyano group can act as a hydrogen bond acceptor and its strong dipole moment can contribute to binding affinity with protein targets. The methoxy group can enhance metabolic stability and modulate lipophilicity. The carboxylic acid provides a handle for further derivatization to improve pharmacokinetic properties or to introduce additional binding interactions.
It is plausible that derivatives of this compound could be designed to target various kinases or other enzymes implicated in signaling pathways related to cancer, inflammation, and other diseases. The general workflow for such a drug discovery effort is outlined below.
Caption: A logical workflow for the development of drugs based on the this compound scaffold.
Conclusion
This compound possesses a rich and tunable reactivity profile centered around its cyano group. The electronic interplay of the methoxy and carboxylic acid substituents provides a nuanced control over its susceptibility to hydrolysis, reduction, and cycloaddition reactions. While direct experimental data for this specific molecule is limited, a strong predictive understanding of its chemical behavior can be derived from the well-established principles of physical organic chemistry and the reactivity of analogous substituted benzonitriles. The versatility of its functional groups makes it an attractive scaffold for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further experimental investigation into the specific reaction kinetics and synthetic utility of this compound is warranted to fully unlock its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Derivatization of the Carboxylic Acid Group in 3-Cyano-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for the derivatization of the carboxylic acid group of 3-Cyano-4-methoxybenzoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, and the ability to selectively modify its carboxylic acid moiety is crucial for the synthesis of novel compounds with desired biological activities and material properties. This document details common derivatization strategies, including esterification and amidation, providing detailed experimental protocols and a comparative summary of reaction conditions.
Introduction
This compound is a substituted aromatic carboxylic acid featuring three key functional groups: a carboxylic acid, a nitrile (cyano group), and a methoxy ether. The carboxylic acid group is a primary site for chemical modification, allowing for the introduction of a wide array of functionalities through reactions such as esterification and amidation. These transformations are fundamental in drug discovery for modulating properties like solubility, bioavailability, and target binding affinity.
Core Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of this compound involve its conversion into esters and amides. These transformations can be achieved through several synthetic routes, each with its own advantages and limitations.
Esterification
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. The resulting esters of this compound can be useful as final products or as intermediates for further synthetic manipulations.
Amidation
Amidation, the formation of an amide bond between the carboxylic acid and an amine, is one of the most important reactions in medicinal chemistry.[1][2] A variety of coupling reagents have been developed to facilitate this transformation, which can be broadly categorized into methods involving the in-situ formation of an activated intermediate.[3]
Data Presentation: Comparative Summary of Derivatization Methods
The following tables summarize common methods and reagents for the esterification and amidation of carboxylic acids, which are applicable to this compound.
Table 1: Esterification Methods
| Method | Reagents | Typical Alcohol | Solvent | Catalyst | Temperature | Reaction Time | Notes |
| Fischer Esterification | Alcohol, Acid Catalyst | Simple primary or secondary alcohols (e.g., Methanol, Ethanol) | Excess alcohol | Concentrated H₂SO₄ | Reflux | 1-8 hours | Reversible reaction; removal of water drives the equilibrium.[4][5] |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), then Alcohol | Primary, secondary, or tertiary alcohols and phenols | Toluene, THF | None for the second step | Reflux for acyl chloride formation, then 0°C to RT | 1-3 hours for acyl chloride, then 1-12 hours | Two-step process; allows for esterification of less reactive alcohols.[6][7] |
| Steglich Esterification | Alcohol, DCC, DMAP | Tertiary alcohols and phenols | Dichloromethane (DCM) | DMAP (4-Dimethylaminopyridine) | 0°C to RT | 2-12 hours | Good for acid-sensitive substrates.[7] |
| Alkylation | Alkyl halide (e.g., MeI), Base | Not applicable | DMF, Acetone | K₂CO₃, Cs₂CO₃ | Room Temperature to 60°C | 2-24 hours | Useful for preparing methyl or other simple alkyl esters.[7] |
Table 2: Amidation Methods
| Method | Coupling Reagent | Additive (optional) | Base | Solvent | Temperature | Reaction Time | Notes |
| Carbodiimide Coupling | DCC or EDC | HOBt, Oxyma | DIEA, TEA | DMF, DCM | 0°C to RT | 1-24 hours | EDC and its urea byproduct are water-soluble, simplifying workup.[3][8][9] |
| Uronium/Guanidinium Salt Coupling | HATU, HBTU | None | DIEA, NMM | DMF, NMP | 0°C to RT | 30 min - 4 hours | HATU is known for fast reaction times and low racemization.[1][2][8][10] |
| Acyl Chloride Formation (Schotten-Baumann) | Thionyl chloride (SOCl₂), then Amine | None | Pyridine, TEA, aq. NaOH | Toluene, DCM | Reflux for acyl chloride, then 0°C to RT | 1-3 hours for acyl chloride, then 1-12 hours | A classic and cost-effective method.[3][11][12] |
Experimental Protocols
The following are detailed, generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and scale.
Protocol 1: Methyl Esterification via Fischer Esterification
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 3-cyano-4-methoxybenzoate.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Amide Formation using HATU Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), add HATU (1.1 eq) and the desired amine (1.1 eq).[10]
-
Reaction: Cool the mixture to 0°C and add N,N-diisopropylethylamine (DIEA, 2.0-3.0 eq) dropwise.[1][10] Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography on silica gel or recrystallization.
Protocol 3: Amide Formation via Acyl Chloride
Step A: Formation of 3-Cyano-4-methoxybenzoyl chloride
-
Reaction Setup: Suspend this compound (1.0 eq) in toluene (10 volumes). Add thionyl chloride (2.0-3.0 eq) followed by a catalytic amount of DMF (1-2 drops).[6]
-
Reaction: Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After cooling, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-cyano-4-methoxybenzoyl chloride is often used directly in the next step.[6][11]
Step B: Amidation
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C.
-
Reaction: Add a solution of the desired amine (1.1 eq) and a base such as triethylamine (TEA) or pyridine (1.2 eq) in the same solvent dropwise.[3] Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-12 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the derivatization of the carboxylic acid group.
Caption: General derivatization pathways for this compound.
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Cyrene as a bio-based solvent for HATU mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 3-Cyano-4-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and a methoxy group, provides multiple reactive sites for a wide array of chemical transformations. This allows for the efficient construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of the electron-withdrawing cyano group and the electron-donating methoxy group on the benzene ring also modulates the reactivity of the aromatic system, enabling selective functionalization.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including esterification, amide bond formation, and its potential application in the synthesis of complex drug molecules.
Key Transformations and Applications
Esterification: Synthesis of Methyl 3-Cyano-4-methoxybenzoate
Esterification of the carboxylic acid moiety is a fundamental transformation of this compound, often employed as a preliminary step to protect the carboxylic acid or to modify the compound's solubility and reactivity for subsequent reactions. The resulting methyl ester, methyl 3-cyano-4-methoxybenzoate, is a key intermediate in various synthetic pathways.
Experimental Protocol: Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10.0 g, 56.4 mmol) and anhydrous methanol (50 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude methyl 3-cyano-4-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 3-cyano-4-methoxybenzoate |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4 hours |
| Typical Yield | >95% |
| Purification Method | Recrystallization |
Workflow for Fischer Esterification:
References
Application Notes and Protocols for the Synthesis of 3-Cyano-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and supporting data for the synthesis of 3-cyano-4-methoxybenzoic acid and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. The following sections outline two primary synthetic routes, present quantitative data for key transformations, and include workflow diagrams for clarity.
Synthetic Strategies and Key Data
The synthesis of this compound can be approached through several methods. Two common and effective strategies are the Sandmeyer reaction starting from an amino precursor and a route involving formylation followed by conversion of the aldehyde to a nitrile. These methods offer reliable means to introduce the cyano group onto the benzoic acid scaffold.
Table 1: Summary of a Representative Sandmeyer Reaction for Cyanation
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.[1][2] The following table summarizes typical reagents and conditions for the final cyanation step.
| Reagent/Parameter | Quantity/Value | Purpose |
| 3-Amino-4-methoxybenzenediazonium salt | 1.0 eq | Starting material |
| Copper(I) cyanide (CuCN) | 1.2 eq | Source of cyanide |
| Sodium cyanide (NaCN) | 1.2 eq | To form the soluble dicyanocuprate(I) complex |
| Reaction Temperature | 60-70 °C | To promote the reaction |
| Reaction Time | 1-2 hours | To ensure complete conversion |
| pH | Neutral to slightly basic | To maintain stability of the cyanide |
| Solvent | Water | To dissolve the diazonium salt and cyanide |
Table 2: Summary of a Formylation and Cyanation Route
This route involves the introduction of a formyl group onto a phenolic precursor, followed by its conversion to a nitrile. This avoids the use of highly toxic cyanides in the initial steps.[3][4]
| Step | Reagent/Parameter | Quantity/Value | Purpose |
| 1. Formylation | Methyl 4-hydroxybenzoate | 1.0 eq | Starting material |
| Magnesium chloride | 2.0 eq | Lewis acid catalyst | |
| Triethylamine | 5.0 eq | Base | |
| Paraformaldehyde | 8.0 eq | Formylating agent | |
| Dichloromethane | Solvent | Reaction medium | |
| Reaction Temperature | 60 °C (oil bath) | To drive the reaction | |
| 2. Oximation | Methyl 3-formyl-4-hydroxybenzoate | 1.0 eq | Intermediate |
| Hydroxylamine hydrochloride | 1.0 eq | To form the oxime | |
| Acetonitrile/DMF | Solvent | Reaction medium | |
| 3. Dehydration to Nitrile | Acetyl chloride | 1.0 eq | Dehydrating agent |
| Reaction Temperature | 80 °C | To promote dehydration | |
| 4. Etherification | Methyl 3-cyano-4-hydroxybenzoate | 1.0 eq | Intermediate |
| Methylating agent (e.g., Dimethyl sulfate) | 1.2 eq | To introduce the methoxy group | |
| Base (e.g., K2CO3) | 2.0 eq | To deprotonate the phenol | |
| Solvent (e.g., Acetone) | Solvent | Reaction medium | |
| 5. Hydrolysis | Methyl 3-cyano-4-methoxybenzoate | 1.0 eq | Ester intermediate |
| Sodium hydroxide (aq) | 2.0 eq | To hydrolyze the ester | |
| Methanol/Water | Solvent | Reaction medium |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines the conversion of 3-amino-4-methoxybenzoic acid to this compound.
Step 1: Diazotization of 3-Amino-4-methoxybenzoic Acid
-
Dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid (2.5 eq).
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm the mixture gently to dissolve the salts, then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 1-2 hours until the gas evolution ceases.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Protocol 2: Synthesis via Formylation and Cyanation of 4-Hydroxybenzoic Acid
This multi-step protocol starts with the commercially available methyl 4-hydroxybenzoate.[4]
Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
-
To a reaction vessel, add methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), paraformaldehyde (8.0 eq), and dichloromethane.[4]
-
Heat the mixture in an oil bath at 60 °C overnight.[4]
-
After cooling to room temperature, slowly add a diluted aqueous solution of hydrochloric acid.
-
Filter any insoluble material and extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-formyl-4-hydroxybenzoate.
Step 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate
-
Dissolve the crude product from Step 1 and hydroxylamine hydrochloride (1.1 eq) in a mixture of acetonitrile and N,N-dimethylformamide (DMF).[4]
-
Add acetyl chloride (1.1 eq) and heat the mixture to 80 °C for 2 hours.[4]
-
After cooling, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 3-cyano-4-hydroxybenzoate.
Step 3: Methylation of the Phenolic Group
-
Dissolve the crude methyl 3-cyano-4-hydroxybenzoate in a suitable solvent such as acetone.
-
Add potassium carbonate (2.0 eq) and a methylating agent like dimethyl sulfate (1.2 eq).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off the potassium carbonate, and evaporate the solvent.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate to give crude methyl 3-cyano-4-methoxybenzoate.
Step 4: Hydrolysis to this compound
-
Dissolve the methyl ester from Step 3 in a mixture of methanol and an aqueous solution of sodium hydroxide (2.0 eq).[5]
-
Heat the mixture at 60-65 °C for 3 hours or until the hydrolysis is complete (monitor by TLC).[5]
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute with water and acidify with hydrochloric acid to precipitate the final product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain this compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the Sandmeyer Reaction Route.
Caption: Workflow for the Formylation and Cyanation Route.
References
- 1. benchchem.com [benchchem.com]
- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 3. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 4. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 3-Cyano-4-methoxybenzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Cyano-4-methoxybenzoic acid as a versatile intermediate in the synthesis of pharmaceutical compounds. The unique trifunctional nature of this molecule, featuring a carboxylic acid, a cyano group, and a methoxy group on a benzene ring, makes it a valuable building block for a variety of complex molecular architectures, particularly in the development of anti-inflammatory and analgesic drugs.
Overview of Synthetic Applications
This compound and its derivatives are key intermediates in the synthesis of a range of pharmaceutically active compounds. The cyano and carboxylic acid groups can be readily transformed into other functionalities, such as amides, esters, and amines, which are common in drug molecules. The methoxy group influences the electronic properties of the ring and can play a role in directing further substitutions or in the binding of the final drug molecule to its biological target.
One of the primary applications of cyanobenzoic acid derivatives is in the synthesis of platelet aggregation inhibitors.[1] These compounds are crucial in the treatment and prevention of cardiovascular diseases. The general synthetic strategies often involve the conversion of the cyano group to an amidine, a common pharmacophore in protease inhibitors.
The following sections provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from this compound.
Synthesis of 3-Cyano-4-methoxybenzamide
The conversion of the carboxylic acid to a primary amide is a fundamental transformation. The resulting 3-cyano-4-methoxybenzamide can serve as a precursor for further modifications, such as reduction of the cyano group or Hofmann rearrangement to an amine.
Experimental Protocol:
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution, e.g., 28%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and slowly add it to a stirred, chilled aqueous ammonia solution (excess).
-
Stir the resulting mixture vigorously for 1 hour.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-cyano-4-methoxybenzamide.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 177.15 | 10.0 g |
| Thionyl chloride | 1.2 | 118.97 | 6.4 mL |
| Product | Yield | ||
| 3-Cyano-4-methoxybenzamide | 176.17 | ~90% |
Diagram: Synthesis of 3-Cyano-4-methoxybenzamide
Synthesis of Methyl 3-Cyano-4-methoxybenzoate
Esterification of the carboxylic acid is another common step, producing an intermediate that is often more soluble in organic solvents and suitable for a wider range of subsequent reactions.
Experimental Protocol:
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-cyano-4-methoxybenzoate.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 177.15 | 10.0 g |
| Sulfuric acid (catalyst) | ~0.1 | 98.08 | ~0.5 mL |
| Product | Yield | ||
| Methyl 3-cyano-4-methoxybenzoate | 191.18 | >95% |
Diagram: Fischer Esterification of this compound
Synthesis of a 1,2,4-Oxadiazole Derivative
This protocol is adapted from the synthesis of a similar derivative using 3-cyano-4-ethoxybenzoic acid and demonstrates the utility of 3-cyano-4-alkoxybenzoic acids in constructing heterocyclic systems often found in medicinal chemistry.[2]
Experimental Protocol:
-
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
A suitable amidoxime (e.g., N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a microwave vial, dissolve this compound (1.0 eq) in DMF.
-
Add HOBt (1.3 eq) and EDCI (1.3 eq) to the solution at room temperature and stir for 20 minutes.
-
Add the amidoxime (1.3 eq) in a single portion and stir for an additional 30 minutes at room temperature.
-
Heat the reaction mixture to 130 °C for 35 minutes using a microwave reactor.
-
Cool the reaction, dilute with a saturated NaCl solution, and extract with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data (Based on the ethoxy analog): [2]
| Reactant | Molar Eq. | Amount (mg) |
| 3-Cyano-4-ethoxybenzoic acid | 1.0 | 200 |
| HOBt | 1.3 | 185 |
| EDCI | 1.3 | 260 |
| Amidoxime | 1.3 | 261 |
| Product | Yield | |
| 1,2,4-Oxadiazole derivative | 79% |
Diagram: Synthesis of a 1,2,4-Oxadiazole Derivative
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its functional groups allow for a wide range of chemical transformations, leading to the creation of complex molecules with potential therapeutic applications. The protocols provided herein offer a practical guide for researchers in the synthesis of key intermediates, and the adaptable nature of these reactions allows for the generation of diverse chemical libraries for drug discovery programs.
References
The Role of 3-Cyano-4-methoxybenzoic Acid in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-methoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of organic compounds. In the field of agrochemical development, its unique chemical structure, featuring a reactive cyano group and a methoxy moiety, makes it a valuable building block for the creation of novel herbicides, fungicides, and insecticides. While direct application of this compound as an active agrochemical ingredient is not widely documented, its derivatives have shown significant biological activity. These application notes provide an overview of its role as a synthetic precursor and offer illustrative protocols for the synthesis and evaluation of its potential agrochemical applications, based on data from closely related analogues.
Application as a Synthetic Intermediate
The primary role of this compound in the agrochemical industry is as a precursor for the synthesis of more complex active ingredients. The cyano and carboxylic acid groups offer multiple reaction sites for derivatization, allowing for the introduction of various pharmacophores to target specific biological pathways in weeds, fungi, and insects.
Synthetic Workflow for Agrochemical Derivatives
The following diagram illustrates a generalized workflow for the synthesis of agrochemical candidates starting from this compound.
Caption: Synthetic workflow for agrochemical development.
Potential Herbicidal Applications
While direct herbicidal data for this compound is scarce, studies on the closely related compound 3-cyanobenzoic acid have demonstrated significant phytotoxic effects on maize (Zea mays), a C4 plant. These findings suggest that this compound and its derivatives could be explored as potential herbicides.
Quantitative Data from Analogue Studies (3-cyanobenzoic acid on Maize)
The following table summarizes the inhibitory effects of 3-cyanobenzoic acid on various growth and photosynthetic parameters in maize seedlings.[1][2][3]
| Parameter | Concentration | % Inhibition/Reduction |
| Plant Height | 1.0 mM | 20.3% |
| Leaf Area | 0.5 mM | 21.4% |
| 1.0 mM | 42.0% | |
| Culm Diameter | 0.5 mM | 26.5% |
| 1.0 mM | 34.9% | |
| Shoot Fresh Biomass | 1.0 mM | 45.9% |
| Root Length | 0.5 mM | 45.5% |
| 1.0 mM | 65.7% | |
| Net CO2 Assimilation (A) | Not specified | Significant decrease |
| Stomatal Conductance (gs) | Not specified | Significant decrease |
| Maximum Quantum Yield of PSII (Fv/Fm) | Not specified | Significant decrease |
Postulated Mechanism of Action for Herbicidal Activity
Based on studies of 3-cyanobenzoic acid, the herbicidal mode of action may involve the disruption of key physiological processes in plants:
-
Inhibition of Photosynthesis: Reduction in chlorophyll content, damage to photosystem II (PSII), and decreased CO2 assimilation.[1][2]
-
Disruption of Hormonal Balance: Potential interference with auxin-like activity and inhibition of microtubule assembly.[1]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) leading to cellular damage.[1]
The following diagram illustrates the potential signaling pathway affected by cyanobenzoic acid derivatives in plants.
Caption: Postulated herbicidal mechanism of action.
Experimental Protocol: Primary Herbicidal Screening (Illustrative)
This protocol is adapted from methodologies used for screening benzoic acid derivatives.
-
Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute with distilled water containing a surfactant (e.g., 0.1% Tween-20) to final concentrations of 10, 100, and 1000 µM.
-
Plant Material: Use seeds of a model weed species (e.g., Arabidopsis thaliana) and a crop species (e.g., Triticum aestivum - wheat).
-
Seed Germination Assay:
-
Place 20 seeds of each species on filter paper in separate petri dishes.
-
Add 5 mL of the respective test solution or a control solution (solvent + surfactant) to each dish.
-
Seal the dishes and incubate in a growth chamber with a 16h/8h light/dark cycle at 25°C for 7 days.
-
-
Data Collection:
-
Measure the germination rate (%).
-
Measure the root and shoot length of the seedlings.
-
-
Analysis: Calculate the percentage inhibition of germination and growth compared to the control. Determine the EC50 (half-maximal effective concentration) values.
Potential Fungicidal Applications
Derivatives of benzoic acid are known to possess antifungal properties. For instance, 3-bromo-4-methoxybenzoic acid , a structural analogue of this compound, has demonstrated efficacy against common plant pathogens.[4] This suggests that this compound could be a valuable scaffold for developing new fungicides.
Quantitative Data from Analogue Studies (3-bromo-4-methoxybenzoic acid)
| Fungal Pathogen | EC50 (mg/L) |
| Apple Rot (Botryosphaeria dothidea) | 10.3 |
| Grape White Rot (Coniella vitis) | 19.7 |
Postulated Mechanism of Action for Fungicidal Activity
The antifungal activity of benzoic acid derivatives often involves the disruption of the fungal cell membrane and inhibition of key enzymes. For some phenolic compounds, a specific target is the CYP53 family of enzymes (benzoate 4-hydroxylase), which are unique to fungi and involved in the detoxification of aromatic compounds.[5]
Experimental Protocol: In Vitro Antifungal Assay (Illustrative)
This protocol is based on standard methods for evaluating the antifungal activity of chemical compounds.
-
Fungal Cultures: Obtain pure cultures of target plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).
-
Preparation of Test Plates:
-
Prepare Potato Dextrose Agar (PDA) medium.
-
While the medium is molten, add the test compound (this compound) from a stock solution to achieve final concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Pour the amended PDA into sterile petri dishes.
-
-
Inoculation:
-
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Use plates with PDA and the solvent as a control.
-
-
Incubation: Incubate the plates at 25°C in the dark for 5-7 days, or until the mycelium in the control plate reaches the edge.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Determine the MIC (Minimum Inhibitory Concentration).
-
Potential Insecticidal Applications
While less common, some benzoic acid derivatives have been incorporated into insecticidal compounds. For example, the 3-phenoxybenzoic acid moiety is a key component of many synthetic pyrethroid insecticides. Although this compound itself is not a pyrethroid, its structure could be modified to develop novel insecticides.
Experimental Protocol: Contact Toxicity Assay on Aphids (Illustrative)
This protocol provides a basic method for assessing the insecticidal activity of a test compound.
-
Insect Rearing: Maintain a culture of a model insect pest, such as the pea aphid (Acyrthosiphon pisum), on fava bean plants.
-
Preparation of Test Solutions: Prepare solutions of this compound in 1% acetone-water with a surfactant at various concentrations (e.g., 50, 100, 250, 500 ppm).
-
Application:
-
Place 10 adult aphids on a leaf disc in a petri dish lined with moist filter paper.
-
Use a micro-sprayer to apply 1 mL of the test solution evenly over the aphids.
-
Treat a control group with the solvent-surfactant solution.
-
-
Incubation: Keep the petri dishes in a controlled environment (22°C, 16h light).
-
Data Collection: Record the number of dead or moribund aphids at 24, 48, and 72 hours post-treatment.
-
Analysis: Calculate the percentage mortality, correcting for control mortality using Abbott's formula. Determine the LD50 (lethal dose for 50% of the population).
Conclusion
This compound is a significant building block in the discovery and development of new agrochemicals. While its direct use as an active ingredient is not well-established, its chemical functionality allows for the synthesis of a diverse range of derivatives with potential herbicidal, fungicidal, and insecticidal properties. The protocols and data presented here, based on structurally related compounds, provide a framework for researchers to explore the potential of this compound and its derivatives in creating the next generation of crop protection agents. Further research and synthesis of derivative libraries are warranted to fully elucidate its agrochemical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of 3-Cyanobenzoic Acid as a Possible Herbicide Candidate: Effects on Maize Growth and Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 5. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Cyano-4-methoxybenzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-cyano-4-methoxybenzoic acid as a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. This document outlines detailed, albeit generalized, experimental protocols for the synthesis of benzimidazoles, benzothiazoles, and quinazolinones, leveraging the unique reactivity of the cyano and carboxylic acid functionalities of the parent molecule.
Introduction to this compound in Heterocyclic Chemistry
This compound is a valuable building block in organic synthesis. Its aromatic core is substituted with three key functional groups: a carboxylic acid, a cyano group, and a methoxy group. The carboxylic acid group can readily participate in condensation reactions, particularly with binucleophiles, to form heterocyclic rings. The electron-withdrawing cyano group and the electron-donating methoxy group modulate the reactivity of the aromatic ring and can influence the biological activity of the resulting heterocyclic products. This unique combination of functional groups makes it an attractive starting material for generating libraries of compounds for drug discovery programs.
The primary application explored herein is the synthesis of fused heterocyclic systems through cyclocondensation reactions. The general strategy involves the reaction of the carboxylic acid moiety of this compound with ortho-disubstituted aromatic precursors.
Synthesis of 2-(3-Cyano-4-methoxyphenyl)benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The most common method for their synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
General Reaction Scheme:
Application Notes and Protocols for the Scale-Up Synthesis of 3-Cyano-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the industrial synthesis of 3-Cyano-4-methoxybenzoic acid, a key intermediate in the pharmaceutical industry. The presented synthetic strategy is designed for safety, efficiency, and cost-effectiveness, avoiding the use of highly toxic cyanides. The protocols are based on a multi-step synthesis starting from readily available precursors, focusing on process parameters suitable for large-scale production.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs are found in a range of therapeutic agents, making a reliable and scalable synthetic route essential for drug development and manufacturing. This document outlines a robust four-step synthesis amenable to industrial applications. The described pathway prioritizes the use of safer reagents and aims for high overall yield and purity.
Overall Synthetic Pathway
The recommended synthesis commences with an ester of 4-hydroxybenzoic acid, followed by electrophilic formylation, conversion of the aldehyde to a nitrile, methylation of the phenolic hydroxyl group, and concluding with ester hydrolysis to yield the final product.
Caption: Overall synthetic route for this compound.
Experimental Protocols and Data
Step 1: Formylation of Methyl 4-hydroxybenzoate
This step introduces a formyl group at the 3-position of the aromatic ring. The reaction is a Duff-type formylation using paraformaldehyde and magnesium chloride.[1][2]
Protocol:
-
To a 50 L reactor, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).
-
Heat the mixture in an oil bath to 60°C (internal temperature approximately 44°C) and stir overnight.
-
After cooling to room temperature, slowly add 5 L of a dilute aqueous solution of concentrated hydrochloric acid.
-
Filter any insoluble material and extract the aqueous layer four times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate. The crude product is typically used directly in the next step.
Table 1: Reagents and Conditions for Formylation
| Reagent/Parameter | Molar Ratio/Value | Source |
| Methyl 4-hydroxybenzoate | 1.0 eq | [1] |
| Magnesium Chloride | 2.0 eq | [1] |
| Triethylamine | 5.0 eq | [1] |
| Paraformaldehyde | 8.0 eq | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 60°C (bath) | [1] |
| Reaction Time | Overnight | [1] |
| Expected Yield | High (used crude) | [1] |
Step 2: Conversion of Formyl to Cyano Group
This step converts the formyl group to a nitrile. This method avoids the use of toxic metal cyanides by first forming an oxime, which is then dehydrated.[1][2]
Protocol:
-
In a 50 L reactor, charge the crude methyl 3-formyl-4-hydroxybenzoate from the previous step.
-
Add hydroxylamine hydrochloride (1.14 kg) and a solvent mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).
-
Add acetyl chloride (1.17 L) and heat the mixture to 80°C with stirring for 2 hours.
-
Cool the reaction to room temperature and add ethyl acetate (10 L).
-
Wash the organic layer twice with 5 L of water, and back-extract the aqueous washes with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain crude methyl 3-cyano-4-hydroxybenzoate. The product can be purified by filtration and washing the solid.
Table 2: Reagents and Conditions for Cyanation
| Reagent/Parameter | Molar Ratio/Value | Source |
| Methyl 3-formyl-4-hydroxybenzoate | 1.0 eq (from Step 1) | [1] |
| Hydroxylamine Hydrochloride | ~1.0 eq | [1] |
| Acetyl Chloride | ~1.0 eq | [1] |
| Solvents | Acetonitrile / DMF | [1] |
| Reaction Temperature | 80°C | [1] |
| Reaction Time | 2 hours | [1] |
| Expected Yield | High | [1] |
Step 3: Methylation of Methyl 3-cyano-4-hydroxybenzoate
The phenolic hydroxyl group is methylated using dimethyl sulfate under basic conditions. This is a standard industrial procedure for O-methylation.
Protocol:
-
Dissolve methyl 3-cyano-4-hydroxybenzoate in an aqueous solution of potassium hydroxide.
-
At 40°C, add dimethyl sulfate dropwise over approximately 3 hours.
-
Maintain the pH of the reaction mixture at or above 11 by the controlled addition of a potassium hydroxide solution.
-
After the addition is complete, continue stirring for another 30 minutes.
-
Separate the resulting ester, wash with water, and dry under vacuum to obtain methyl 3-cyano-4-methoxybenzoate.
Table 3: Reagents and Conditions for Methylation
| Reagent/Parameter | Molar Ratio/Value | Source |
| Methyl 3-cyano-4-hydroxybenzoate | 1.0 eq | - |
| Potassium Hydroxide | Sufficient to maintain pH ≥ 11 | - |
| Dimethyl Sulfate | ~1.1 - 1.2 eq | - |
| Solvent | Water | - |
| Reaction Temperature | 40°C | - |
| Reaction Time | ~3.5 hours | - |
| Expected Yield | >90% | - |
Step 4: Hydrolysis of Methyl 3-cyano-4-methoxybenzoate
The final step is the saponification of the methyl ester to the desired carboxylic acid.
Protocol:
-
Suspend methyl 3-cyano-4-methoxybenzoate in a mixture of water and a suitable alcohol (e.g., methanol or ethanol).
-
Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of ≤ 4.
-
Filter the precipitated solid, wash with cold water, and dry to yield this compound.
Table 4: Reagents and Conditions for Hydrolysis
| Reagent/Parameter | Molar Ratio/Value | Source |
| Methyl 3-cyano-4-methoxybenzoate | 1.0 eq | - |
| Sodium Hydroxide | >1.0 eq | - |
| Solvents | Water / Alcohol | - |
| Reaction Temperature | Reflux | - |
| Reaction Time | 2-4 hours (typical) | - |
| Expected Yield | >95% | - |
Workflow and Process Logic
The overall workflow is designed to be streamlined for industrial production, with the potential for telescoping steps to minimize workup and isolation procedures.
Caption: Detailed experimental workflow for the synthesis.
Safety Considerations
-
Dimethyl Sulfate: This is a potent alkylating agent and is highly toxic and carcinogenic. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Procedures for quenching and disposal of dimethyl sulfate should be strictly followed.
-
Acetyl Chloride: This reagent is corrosive and reacts violently with water. It should be handled with care in a moisture-free environment.
-
Triethylamine and Dichloromethane: These are volatile and flammable or harmful. Use in a well-ventilated area and away from ignition sources.
-
Acid/Base Handling: Concentrated acids and bases are corrosive. PPE is required during handling and dilution.
Conclusion
The synthetic route and protocols detailed herein provide a comprehensive guide for the scale-up synthesis of this compound. By employing a formylation-cyanation sequence that avoids highly toxic reagents and utilizing standard industrial methylation and hydrolysis procedures, this pathway offers a safe, efficient, and economically viable method for producing this important pharmaceutical intermediate. Careful control of reaction parameters and adherence to safety protocols are paramount for successful and safe industrial-scale production.
References
Application Notes and Protocols for the Purification of Crude 3-Cyano-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of crude 3-Cyano-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: recrystallization, acid-base extraction, and column chromatography. These techniques can be used individually or in combination to achieve the desired level of purity.
Summary of Purification Techniques
| Purification Technique | Principle | Typical Purity | Expected Yield | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a hot versus cold solvent. | >98% | 70-90% | Solvent selection is critical. Slow cooling promotes the formation of pure crystals. |
| Acid-Base Extraction | Separation of the acidic target compound from neutral or basic impurities based on its solubility in aqueous base. | >95% | 85-95% | Effective for removing non-acidic impurities. Requires subsequent precipitation or extraction. |
| Column Chromatography | Separation based on differential adsorption of the compound and impurities onto a solid stationary phase. | >99% | 60-80% | Suitable for achieving very high purity and separating closely related impurities. Can be time-consuming and require significant solvent volumes. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for successful purification. For this compound, a polar protic solvent or a mixed solvent system is often effective.
Protocol:
-
Solvent Selection:
-
Place a small amount of the crude this compound (approx. 50 mg) into a test tube.
-
Add a few drops of a test solvent (e.g., water, ethanol, methanol, or a mixture such as ethanol/water).
-
Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Based on general principles for benzoic acid derivatives, an ethanol/water or methanol/water mixture is a good starting point.[1]
-
-
Dissolution:
-
Decolorization (Optional):
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Purification by Acid-Base Extraction
This method is particularly useful for separating the acidic this compound from any neutral or basic impurities present in the crude product.[3]
Protocol:
-
Dissolution:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
-
Extraction:
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The acidic benzoic acid derivative will react to form its water-soluble sodium salt and move into the aqueous layer.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product.
-
-
Washing (Optional):
-
The combined aqueous extracts can be washed with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
-
Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2).[5]
-
The purified this compound will precipitate out as a solid.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
-
Purification by Column Chromatography
Column chromatography provides a higher degree of purification and is effective for separating compounds with similar polarities.[6][7] For this compound, a normal-phase silica gel column is suitable.
Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for the purification of polar compounds like benzoic acid derivatives.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the target compound around 0.3-0.4). A mixture of dichloromethane and methanol (e.g., 9:1 v/v) has been used for similar compounds.[8]
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.[9]
-
-
Elution:
-
Add the eluent to the top of the column and begin to collect fractions.
-
Maintain a constant flow of the eluent through the column. A gentle positive pressure can be applied to speed up the process (flash chromatography).
-
-
Fraction Collection and Analysis:
-
Collect the eluting solvent in a series of fractions.
-
Monitor the composition of the fractions using TLC to identify which fractions contain the purified product.
-
-
Isolation and Drying:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified solid.
-
Dry the final product under vacuum.
-
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Step-by-step protocol for purification by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of 3-Cyano-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 3-Cyano-4-methoxybenzoic acid. The methodologies described are based on established analytical techniques for structurally similar compounds and are intended to serve as a starting point for method development and validation. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A general protocol for UV-Vis Spectrophotometry is also included.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC is a robust and widely used technique for the quantification of aromatic carboxylic acids. The following protocol is adapted from methods for similar compounds like 4-methoxybenzoic acid and 3,5-dibromo-4-methoxybenzoic acid.[1][2]
Experimental Protocol
a. Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Estimated around 254 nm (Requires verification) |
| Injection Volume | 10 µL |
b. Reagent and Sample Preparation:
-
Mobile Phase Preparation: To prepare the aqueous component, carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Bring the volume to the mark with HPLC grade water and mix thoroughly. The final mobile phase is prepared by mixing 600 mL of acetonitrile with 400 mL of the 0.1% phosphoric acid solution. It is crucial to degas the mobile phase using an ultrasonic bath or vacuum filtration before use.[1]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 1 mg of this compound and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the analyte. Allow the solution to cool to room temperature and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
c. Quantification: Quantification is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the sample can then be determined from this curve.
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-4-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 3-Cyano-4-methoxybenzoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and reliable synthetic pathway starts from 4-methoxy-3-nitrobenzoic acid. The synthesis involves a three-step process: (1) reduction of the nitro group to an amine, (2) conversion of the amino group to a diazonium salt followed by a Sandmeyer reaction to introduce the cyano group, and (3) final purification of the product. This route is often favored due to the availability of starting materials and the robustness of the reactions.
Q2: I am experiencing a low yield after the Sandmeyer reaction. What are the potential causes?
Low yields in the Sandmeyer reaction are a frequent issue. Key factors include:
-
Temperature Control: The diazotization step requires low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Purity of Sodium Nitrite: The sodium nitrite solution must be fresh and accurately prepared.
-
Copper(I) Cyanide Catalyst: The activity of the copper(I) cyanide catalyst is crucial. Ensure it is of high quality and handled under appropriate conditions to prevent oxidation.
-
Reaction Quenching: Premature quenching of the reaction can lead to incomplete conversion. It is important to allow the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).
Q3: The final product is discolored and difficult to purify. What impurities are common?
Discoloration often indicates the presence of side-products or residual reagents. Common impurities can include:
-
Unreacted Intermediates: Such as 3-amino-4-methoxybenzoic acid if the Sandmeyer reaction was incomplete.
-
Side-products from Diazotization: Phenolic byproducts can form if the diazonium salt reacts with water.
-
Residual Copper Salts: Traces of copper from the catalyst can be present. Washing the crude product thoroughly is essential. Recrystallization is an effective method for removing these impurities.[1]
Q4: Can I oxidize 3-cyano-4-methoxytoluene to get the desired product?
While theoretically possible, the oxidation of a methyl group to a carboxylic acid in the presence of a nitrile group can be challenging. This route is often associated with low yields and complicated purification steps, as the nitrile group can be sensitive to some oxidizing conditions.[2]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the reduction of the nitro group | Incomplete reaction due to catalyst deactivation or insufficient reducing agent. | Ensure the catalyst (e.g., Pd/C) is fresh and active. Use an adequate excess of the reducing agent (e.g., hydrogen gas pressure, iron powder). Monitor the reaction by TLC until the starting material is consumed.[2][3] |
| Formation of a tar-like substance during diazotization | The reaction temperature was too high, leading to the decomposition of the diazonium salt. | Maintain a strict temperature control between 0-5 °C during the addition of sodium nitrite. Ensure efficient stirring to dissipate any localized heat. |
| Difficulty in isolating the product after the Sandmeyer reaction | The product may be soluble in the work-up solvent, or the pH may not be optimal for precipitation. | After the reaction, adjust the pH of the aqueous solution carefully to precipitate the carboxylic acid. If the product remains in the organic layer during extraction, ensure the aqueous phase is sufficiently acidic before back-extraction. |
| The final product has a broad melting point range. | The presence of impurities. | Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] Column chromatography can also be employed for higher purity.[4] |
Experimental Workflow and Logic
The following diagrams illustrate the synthetic pathway and a troubleshooting decision tree.
Caption: Synthetic route for this compound.
References
"optimizing reaction conditions for the synthesis of 3-Cyano-4-methoxybenzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Cyano-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and reliable method for synthesizing this compound is a multi-step process that begins with the nitration of 4-methoxybenzoic acid. This is followed by the reduction of the resulting nitro group to an amine, and finally, the introduction of the cyano group via a Sandmeyer reaction.[1] This route is favored due to the commercial availability of the starting material and the generally high yields of each step.
Q2: What are the critical intermediates in this synthesis?
A2: The key intermediates in the proposed synthetic pathway are:
-
3-Nitro-4-methoxybenzoic acid: Formed during the initial nitration step.
-
3-Amino-4-methoxybenzoic acid: Obtained after the reduction of the nitro intermediate. This compound is the direct precursor for the Sandmeyer reaction.
Q3: Are there alternative methods for introducing the cyano group?
A3: While the Sandmeyer reaction is a classic and effective method,[2][3][4] modern approaches such as transition-metal-catalyzed C-H cyanation are emerging.[5] However, for the specific substrate, the Sandmeyer reaction remains a well-documented and accessible method.
Troubleshooting Guides
Issue 1: Low Yield or Purity in the Nitration of 4-Methoxybenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Incorrect Nitrating Agent Concentration | Ensure the use of a well-defined nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The ratio of these acids is crucial for controlling the reaction. |
| Suboptimal Reaction Temperature | The nitration of activated aromatic rings like 4-methoxybenzoic acid is highly exothermic. Maintain a low reaction temperature (typically 0-10 °C) to prevent over-nitration and the formation of side products.[1] |
| Formation of Isomers | While the methoxy and carboxylic acid groups direct the nitration, minor amounts of other isomers can form.[6] Purify the crude product by recrystallization to isolate the desired 3-nitro-4-methoxybenzoic acid. |
| Product Degradation | Prolonged exposure to the strong acidic and oxidizing conditions can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. |
Issue 2: Incomplete Reduction of 3-Nitro-4-methoxybenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Common reducing agents for this transformation include tin(II) chloride (SnCl₂), iron in acidic media (Fe/HCl), or catalytic hydrogenation (e.g., H₂/Pd-C).[7] Ensure the reducing agent is fresh and active. For catalytic hydrogenation, verify the catalyst has not been poisoned. |
| Insufficient Stirring | In heterogeneous reductions (e.g., Fe/HCl), vigorous stirring is essential to ensure proper mixing and reaction.[1] |
| Incorrect pH | For reductions using metals in acid, maintaining an acidic pH is critical for the reaction to proceed. |
| Incomplete Reaction | Monitor the reaction by TLC to confirm the complete disappearance of the nitro starting material. If the reaction stalls, consider adding a fresh portion of the reducing agent. |
Issue 3: Low Yield or Side Reactions in the Sandmeyer Reaction
| Potential Cause | Troubleshooting Steps |
| Decomposition of the Diazonium Salt | The diazonium salt intermediate is often unstable at higher temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and the addition of the copper(I) cyanide solution.[4] |
| Improper Diazotization | Ensure the complete conversion of the amino group to the diazonium salt by the slow, dropwise addition of a cooled sodium nitrite solution to an acidic solution of the 3-amino-4-methoxybenzoic acid. An excess of nitrous acid can lead to side reactions. |
| Inactive Copper(I) Cyanide | The quality of the copper(I) cyanide is critical for the success of the Sandmeyer reaction.[4] Use freshly prepared or high-purity CuCN. |
| Formation of Phenolic Byproducts | If the diazonium salt reacts with water, it can form a phenolic byproduct. To minimize this, ensure the reaction is run under anhydrous conditions as much as possible and that the addition to the cyanide solution is performed promptly after the formation of the diazonium salt. |
| Difficult Product Isolation | The final product may require careful work-up and purification. Extraction with a suitable organic solvent followed by recrystallization is a common method to obtain pure this compound. |
Experimental Protocols
Step 1: Synthesis of 3-Nitro-4-methoxybenzoic Acid
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice-water bath.
-
Slowly add 4-methoxybenzoic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at a controlled temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 3-nitro-4-methoxybenzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 2: Synthesis of 3-Amino-4-methoxybenzoic Acid
-
Suspend 3-nitro-4-methoxybenzoic acid in a suitable solvent (e.g., water or a mixture of water and an organic co-solvent).
-
Add a reducing agent such as iron powder and an acid like acetic acid or hydrochloric acid.[1]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction's progress by TLC.
-
Upon completion, filter the hot reaction mixture to remove the inorganic salts.
-
Cool the filtrate and adjust the pH to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 3-amino-4-methoxybenzoic acid.
Step 3: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve 3-amino-4-methoxybenzoic acid in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm gradually to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to get the crude product.
-
Purify the crude this compound by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Sandmeyer reaction.
Caption: Chemical reaction pathway for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
"byproduct formation in the synthesis of 3-Cyano-4-methoxybenzoic acid and its prevention"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound:
-
Cyanation of a substituted aminobenzoic acid derivative: This typically involves the diazotization of a starting material like 3-amino-4-methoxybenzoic acid, followed by a Sandmeyer reaction using a cyanide salt (e.g., CuCN) to introduce the cyano group.[1]
-
Hydrolysis of a dinitrile or cyanobenzonitrile precursor: This route starts with a precursor molecule containing a nitrile group that is hydrolyzed to a carboxylic acid. For instance, the hydrolysis of 3-cyano-4-methoxybenzonitrile under acidic or basic conditions.[2]
Q2: What are the most common byproducts I might encounter during the synthesis?
The byproducts largely depend on the chosen synthetic route.
-
For the Sandmeyer reaction route:
-
Phenolic byproducts: Formed by the reaction of the diazonium salt with water.
-
Biaryl compounds: These can arise from a side reaction of the aryl radical intermediate.[1]
-
Unreacted starting material: Incomplete diazotization or cyanation will leave residual 3-amino-4-methoxybenzoic acid.
-
-
For the nitrile hydrolysis route:
-
3-Cyano-4-methoxybenzamide: This is the intermediate in the hydrolysis of the nitrile to the carboxylic acid.[2] Incomplete hydrolysis is a common source of this byproduct.
-
4-Methoxyisophthalic acid: If the starting material contains two nitrile groups, hydrolysis of both will lead to the formation of the dicarboxylic acid.
-
Decarboxylated products: Under harsh reaction conditions, particularly high temperatures, decarboxylation of the desired product or intermediates can occur.[3]
-
Q3: My final product is discolored. How can I remove colored impurities?
Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by hot filtration and recrystallization. Acid-base extraction can also be effective in separating the desired carboxylic acid from neutral colored impurities.[4][5]
Q4: I am seeing a significant amount of the amide byproduct. How can I drive the hydrolysis to completion?
To ensure complete hydrolysis of the nitrile to the carboxylic acid, consider the following:
-
Increase reaction time: Prolonging the reaction time at the appropriate temperature can help drive the reaction to completion.
-
Increase reagent concentration: Using a higher concentration of the acid or base catalyst can accelerate the hydrolysis of the amide intermediate.
-
Elevate the temperature: Carefully increasing the reaction temperature can also increase the rate of hydrolysis. However, be mindful of potential side reactions like decarboxylation at excessively high temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Sandmeyer Route: Incomplete diazotization; premature decomposition of the diazonium salt; inefficient cyanation. | Ensure the temperature for diazotization is kept low (typically 0-5 °C). Add the cyanide reagent slowly to the diazonium salt solution. Use freshly prepared reagents. |
| Hydrolysis Route: Incomplete hydrolysis; product loss during workup and purification. | Increase reaction time or temperature for the hydrolysis step. Optimize the pH for precipitation of the carboxylic acid during workup. Use an appropriate solvent for recrystallization to minimize solubility of the product in the mother liquor.[4] | |
| Multiple Spots on TLC Besides Product | Formation of byproducts as listed in the FAQs. | For Sandmeyer byproducts: Maintain low temperatures during diazotization to minimize phenol formation. For incomplete hydrolysis: See Q4 in the FAQs. For other byproducts: Purify the crude product using column chromatography or recrystallization. |
| Product "Oils Out" During Recrystallization | The melting point of the crude product is lower than the boiling point of the solvent; presence of significant impurities. | Select a recrystallization solvent with a lower boiling point. Attempt to remove impurities by another method (e.g., acid-base extraction) before recrystallization. Use a seed crystal to induce crystallization.[5] |
| Inconsistent Results | Variability in reagent quality; reaction conditions not precisely controlled. | Use reagents from a reliable source and check their purity. Carefully control reaction parameters such as temperature, reaction time, and stoichiometry. |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction (Hypothetical)
This is a generalized procedure and may require optimization.
-
Diazotization: Dissolve 3-amino-4-methoxybenzoic acid in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Nitrile Hydrolysis (Hypothetical)
This is a generalized procedure and may require optimization.
-
Hydrolysis: To a solution of 3-cyano-4-methoxybenzonitrile in a suitable solvent (e.g., ethanol/water mixture), add a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[2] Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: If using acidic hydrolysis, cool the reaction mixture and neutralize with a base to precipitate the product. If using basic hydrolysis, cool the mixture and acidify with a strong acid to precipitate the product.[4] Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Caption: Synthetic pathway and troubleshooting for the Sandmeyer route.
Caption: Nitrile hydrolysis pathway and troubleshooting guide.
References
"troubleshooting low yield in 3-Cyano-4-methoxybenzoic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Cyano-4-methoxybenzoic acid. The content is tailored for researchers, chemists, and professionals in drug development.
Troubleshooting Guide: Low Product Yield
This guide addresses the most common challenge in the synthesis of this compound: low yield. The typical synthesis route involves the diazotization of an aromatic amine followed by a Sandmeyer reaction for cyanation. Problems can arise at multiple stages of this process.
Q1: My overall yield is significantly lower than expected. What are the most common problematic steps?
A1: The most critical and often problematic stage in this synthesis is the two-part Sandmeyer reaction sequence. This includes the initial diazotization of the starting material (e.g., 3-amino-4-methoxybenzoic acid) and the subsequent copper-catalyzed cyanation. The diazonium salt intermediate is unstable and prone to decomposition, while the cyanation step is sensitive to catalyst activity and reaction conditions.[1][2]
Q2: After the cyanation step, analysis shows a large amount of unreacted starting material. What could be the cause?
A2: The presence of significant starting material points to an incomplete or failed diazotization reaction. Key factors to investigate include:
-
Temperature Control: The diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Purity of Sodium Nitrite: The sodium nitrite solution must be freshly prepared and of high purity. Old or degraded sodium nitrite will lead to incomplete diazotization.
-
Acid Concentration: An appropriate concentration of a strong acid (like HCl) is necessary to form nitrous acid in situ and stabilize the resulting diazonium salt.
Q3: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable substance. What likely went wrong?
A3: The formation of a dark, tarry mixture is a classic sign of diazonium salt decomposition. The most common cause is a loss of temperature control, allowing the reaction to warm up prematurely.[1] Diazonium salts, when warmed, can decompose to form highly reactive aryl radicals and phenols, which can then polymerize or lead to a variety of colored byproducts.[2][3]
Q4: My final product is impure, and purification is difficult. What are the most probable side products?
A4: Impurities often arise from side reactions of the diazonium salt intermediate. Common byproducts include:
-
Phenolic Compounds: The diazonium group can be displaced by water (hydroxylation) to form a phenolic byproduct, especially if the reaction temperature is not well-controlled or if the addition to the cyanide solution is too slow.[4]
-
Biaryl Compounds: Aryl radicals formed during the Sandmeyer reaction can couple to form biaryl impurities.[2]
-
Azo Compounds: In some cases, the diazonium salt can couple with the starting aromatic amine to form colored azo compounds.
Q5: What are the most critical parameters to ensure a successful Sandmeyer cyanation step?
A5: For the cyanation step itself, success hinges on the following:
-
Catalyst Activity: Use a high-quality, active copper(I) cyanide (CuCN) catalyst. The reaction is catalyzed by Cu(I), so the presence of oxidizing agents can be detrimental.[2][3]
-
Controlled Addition: The cold diazonium salt solution should be added slowly and in a controlled manner to the copper(I) cyanide solution. This helps to manage the exotherm and the evolution of nitrogen gas.[5]
-
Temperature Management: While the diazonium salt is kept cold, the cyanation reaction itself may require gentle warming to proceed to completion. The temperature should be raised gradually only after the addition is complete.[5]
Summary of Troubleshooting Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient diazotization or cyanation. | Review and optimize both steps, focusing on temperature control and reagent quality. |
| High Starting Material | Incomplete diazotization. | Ensure reaction temperature is 0-5 °C; use fresh, high-purity sodium nitrite. |
| Formation of Tar | Decomposition of diazonium salt. | Maintain rigorous temperature control (<5 °C) during diazotization and addition. |
| Phenolic Impurities | Reaction of diazonium salt with water. | Ensure slow, controlled addition of the diazonium salt to the CuCN solution. |
| Low Product Formation | Inactive Cu(I) catalyst. | Use fresh, high-quality copper(I) cyanide. |
Frequently Asked Questions (FAQs)
Q1: What is a standard synthesis pathway for this compound?
A1: A common and well-established method is the Sandmeyer reaction.[2][3] This process begins with the diazotization of 3-amino-4-methoxybenzoic acid using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide, which replaces the diazonium group with a cyano group to yield the final product.
Q2: Are there alternative or safer methods for the cyanation step?
A2: Yes. Due to the high toxicity of copper(I) cyanide, several alternative cyanation methods have been developed. Palladium-catalyzed cyanation reactions are a prominent alternative, often using less acutely toxic cyanide sources like zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[6][7] These methods can offer milder reaction conditions and broader functional group tolerance.[6] Another approach avoids traditional cyanating agents altogether by converting a formyl (aldehyde) group into a cyano group.[8][9]
Q3: How can the final this compound product be effectively purified?
A3: Purification strategies depend on the nature of the impurities. The most common methods include:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent or solvent system (e.g., ethanol/water) must be chosen.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed to isolate the desired product.[10][11]
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol describes the synthesis starting from 3-amino-4-methoxybenzoic acid.
Step 1: Diazotization of 3-Amino-4-methoxybenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-4-methoxybenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction is complete. The resulting solution contains the aryl diazonium salt and should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide in an appropriate solvent (e.g., a solution of NaCN or KCN in water). Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during this addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then gently heat (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The solid product can be isolated by filtration.
-
The crude product should be washed thoroughly with water and then purified, typically by recrystallization from an ethanol/water mixture.
Visualizations
Synthesis Pathway
References
- 1. reddit.com [reddit.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 9. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in the Industrial Production of 3-Cyano-4-methoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities during the industrial production of 3-Cyano-4-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of an Unexpected Peak in HPLC Analysis, Eluting Close to the Main Product Peak
-
Question: My HPLC chromatogram shows a significant impurity with a retention time slightly different from this compound. What could this be and how can I address it?
-
Answer: A common process-related impurity is 3-Carbamoyl-4-methoxybenzoic acid , which is formed by the partial hydrolysis of the cyano group.[1][2][3] This is especially prevalent if the reaction or work-up conditions involve prolonged exposure to acidic or basic aqueous solutions at elevated temperatures.
Troubleshooting Steps:
-
Confirm Identity: Isolate the impurity using preparative HPLC and characterize its structure using NMR and Mass Spectrometry.
-
Reaction Optimization:
-
Carefully control the pH and temperature during the reaction and work-up stages.
-
Minimize the reaction time to prevent hydrolysis of the nitrile.
-
-
Purification:
-
Recrystallization: Utilize a solvent system where the solubility of this compound and the amide impurity differ significantly.
-
Chromatography: For high-purity requirements, column chromatography can be an effective separation method.
-
-
Issue 2: Appearance of a More Polar Impurity in the Final Product
-
Question: I have identified 3-Cyano-4-hydroxybenzoic acid as an impurity in my final product. What is the likely cause and how can I prevent its formation?
-
Answer: The presence of 3-Cyano-4-hydroxybenzoic acid is typically due to the demethylation of the methoxy group.
Potential Causes:
-
Harsh Reaction Conditions: Exposure to strong acids (e.g., HBr, HI) or high temperatures can cleave the methyl ether.
-
Impurity in Starting Material: If the synthesis starts from a precursor that already contains a hydroxyl group, this will be carried through to the final product.
Troubleshooting Steps:
-
Starting Material Analysis: Ensure the purity of your starting materials and check for the presence of hydroxylated analogues.
-
Reaction Condition Control: Avoid excessively high temperatures and the use of strong demethylating agents.
-
Purification:
-
Acid-Base Extraction: The phenolic nature of the impurity allows for separation from the non-phenolic product through careful pH-controlled extractions.
-
Chromatography: Chromatographic methods can effectively separate the product from this more polar impurity.
-
-
Issue 3: Low Purity of the Final Product with Multiple Unidentified Impurities
-
Question: My final product has a low overall purity with several small, unidentified peaks in the chromatogram. What are the general strategies to improve this?
-
Answer: Low purity with multiple impurities often points to issues with starting materials, reaction control, or degradation.
Troubleshooting Strategies:
-
Supplier Qualification: Conduct rigorous audits of raw material suppliers to ensure consistent quality and purity.
-
Process Validation: Perform thorough process validation studies to identify critical process parameters and ensure consistency between batches.
-
In-Process Controls (IPCs): Implement real-time quality control checks during production to detect deviations early.
-
Root Cause Analysis: Utilize tools like Fishbone Diagrams to investigate the potential sources of variability and impurity formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely industrial synthesis routes for this compound?
A1: The common industrial routes for the synthesis of this compound include:
-
Oxidation of 3-Cyano-4-methoxytoluene: This involves the oxidation of the methyl group to a carboxylic acid.
-
Cyanation of a suitable precursor: For example, the reaction of 3-bromo-4-methoxybenzoic acid with a cyanide source.
-
Multi-step synthesis from simpler starting materials: Some patented methods describe sequences starting from compounds like 4-hydroxybenzoic acid derivatives.[4][5]
Q2: What is a typical impurity profile for this compound?
A2: The impurity profile can vary depending on the synthetic route, but common impurities include:
-
Residual Starting Materials: e.g., 3-Cyano-4-methoxytoluene or 3-bromo-4-methoxybenzoic acid.
-
Reaction Intermediates: e.g., 3-Cyano-4-methoxybenzaldehyde from incomplete oxidation.
-
Side-Reaction Products: 3-Carbamoyl-4-methoxybenzoic acid (from nitrile hydrolysis) and 3-Cyano-4-hydroxybenzoic acid (from demethylation).
-
Residual Solvents: Solvents used in the reaction and purification steps.
Q3: Which analytical methods are most suitable for determining the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV detection, is the standard method for separating and quantifying organic impurities.
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities, including residual solvents.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated unknown impurities.
Data Presentation
Table 1: Typical Impurity Profile and Acceptance Criteria
| Impurity Name | Common Origin | Typical Acceptance Criteria (%) |
| 3-Cyano-4-methoxytoluene | Unreacted starting material | ≤ 0.15 |
| 3-Bromo-4-methoxybenzoic acid | Unreacted starting material | ≤ 0.10 |
| 3-Cyano-4-methoxybenzaldehyde | Incomplete oxidation intermediate | ≤ 0.10 |
| 3-Carbamoyl-4-methoxybenzoic acid | Partial hydrolysis of nitrile | ≤ 0.15 |
| 3-Cyano-4-hydroxybenzoic acid | Demethylation of methoxy group | ≤ 0.10 |
| Any other individual unknown impurity | Various side reactions | ≤ 0.10 |
| Total Impurities | Sum of all impurities | ≤ 0.50 |
Note: These are representative values and may vary depending on the specific application and regulatory requirements.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Objective: To separate and quantify this compound and its potential process-related impurities.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (gradient or isocratic, to be optimized). A typical starting point is a 50:50 (v/v) isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards. Impurities can be quantified based on their relative peak areas.
-
Protocol 2: NMR Spectroscopy for Structural Elucidation of an Unknown Impurity
-
Objective: To determine the chemical structure of an isolated, unknown impurity.
-
Procedure:
-
Isolation: Isolate the impurity of interest using preparative HPLC.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum to determine the number and types of protons present.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish connectivity between protons and carbons, which is essential for assembling the molecular structure.
-
Structure Elucidation: Analyze the combined NMR data to propose a chemical structure for the unknown impurity.
-
Visualizations
Caption: Experimental workflow for impurity identification and process optimization.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting decision tree for an unknown impurity.
References
"improving the regioselectivity of reactions involving 3-Cyano-4-methoxybenzoic acid"
Welcome to the technical support center for reactions involving 3-Cyano-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving regioselectivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of electrophilic aromatic substitution on the this compound ring is primarily governed by the electronic directing effects of its three substituents: the methoxy (-OCH₃), cyano (-CN), and carboxylic acid (-COOH) groups.
-
Methoxy Group (-OCH₃): Located at position 4, this is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the carboxyl group, it strongly directs to position 5 (ortho).
-
Cyano Group (-CN): Located at position 3, this is a strong deactivating group and a meta-director. It directs incoming electrophiles to position 5.
-
Carboxylic Acid Group (-COOH): Located at position 1, this is a deactivating group and a meta-director. It also directs incoming electrophiles to position 5.
Therefore, for electrophilic aromatic substitution, there is a strong, unified directing effect towards position 5. Challenges in regioselectivity often arise from steric hindrance or from reaction types not governed by these electronic effects, such as ortho-metalation.[1][2]
Caption: Logical diagram of substituent directing effects.
Q2: How does steric hindrance impact reactions?
A2: Steric hindrance refers to the way the size of groups on a molecule can prevent chemical reactions from occurring.[3] In this compound, the positions ortho to the carboxylic acid group (positions 2 and 6) are sterically hindered. Position 2 is particularly crowded, being flanked by both the carboxyl and cyano groups. This steric crowding can prevent even electronically favored reactions from occurring at these sites, or it can be exploited to direct reactions to the less hindered position 5.[1][4]
Troubleshooting Guides
This section addresses specific issues encountered during experiments.
Issue 1: Poor or incorrect regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation).
-
Question: I am attempting a nitration reaction but am getting a mixture of products or no reaction at the desired position 5. What is going wrong?
-
Answer:
-
Potential Cause 1: Reaction Conditions. Harsh conditions (e.g., excessively high temperatures or strong acid concentrations) can overcome the intrinsic directing effects, leading to side products or decomposition.
-
Solution 1: Employ milder reaction conditions. For nitration, consider using a less aggressive nitrating agent like acetyl nitrate or performing the reaction at a lower temperature (e.g., 0-10 °C).
-
Potential Cause 2: Competing Reactions. The carboxylic acid group can undergo side reactions. While the cyano and methoxy groups are generally stable, extreme conditions can affect them.
-
Solution 2: Protect the carboxylic acid group, for example by converting it to an ester (e.g., methyl ester), before performing the electrophilic substitution. The directing effect of the ester is similar to the carboxylic acid, and it can be hydrolyzed back to the acid post-reaction.
-
Issue 2: Unexpected regioselectivity in catalyst-directed C-H activation/functionalization.
-
Question: I am using a rhodium catalyst for a C-H activation/annulation reaction, expecting functionalization at position 5, but I am observing reaction at position 2. Why is this happening?
-
Answer:
-
Potential Cause: Directing Group Effect. Many transition metal-catalyzed C-H activations are controlled by a directing group that coordinates to the metal center, bringing it into close proximity with a specific C-H bond. The carboxylic acid is a powerful directing group for ortho-C-H activation. In this case, it directs the catalyst to position 2. This catalyst-controlled regioselectivity overrides the standard electronic effects that would favor position 5.[5]
-
Solution 1: Change the Catalyst/Ligand System. The choice of catalyst and its associated ligands can dramatically influence regioselectivity. Some ligand systems can create steric bulk that disfavors the more hindered ortho position or have electronic properties that alter the preferred reaction pathway. Research shows that for 3-methoxybenzoic acid, different rhodium catalysts can produce varying ratios of isomers.[5]
-
Solution 2: Modify the Directing Group. Temporarily modifying the carboxylic acid to a different directing group that favors an alternative position can be a viable strategy. However, this is a complex synthetic challenge.
-
Solution 3: Embrace the Outcome. If ortho-functionalization at position 2 is consistently achieved with high selectivity, consider if this novel isomer is a useful building block for your drug development program.
-
Caption: Troubleshooting workflow for regioselectivity issues.
Quantitative Data Summary
While specific data for this compound is sparse, the following table presents data from a study on the closely related 3-methoxybenzoic acid in a rhodium-catalyzed annulation reaction with diphenylacetylene. This illustrates how catalyst choice can significantly impact the ratio of regioisomers (5-methoxy vs. 7-methoxy isocoumarins), a principle directly applicable to controlling reactions in substituted benzoic acids.[5]
| Entry | Catalyst | Ligand | Solvent | Yield (%) | Regioisomeric Ratio (5-OMe : 7-OMe) |
| 1 | [CpRhCl₂]₂ | Cp | MeOH | 90 | 4.3 : 1 |
| 2 | [CpERhI₂]₂ | CpE | MeOH | 91 | 3.0 : 1 |
| 3 | [Rh(cod)Cl]₂ | dppp | MeOH | 55 | 1 : 1.2 |
| 4 | [Rh(cod)Cl]₂ | dppe | MeOH | 65 | 1 : 1.4 |
| Data adapted from a study on 3-methoxybenzoic acid, demonstrating the influence of catalyst/ligand on regioselectivity.[5] |
Experimental Protocols
Case Study: Regioselective Rhodium-Catalyzed Annulation of a Methoxy-Substituted Benzoic Acid
This protocol is based on a reported procedure for the C-H activation of alkoxy-substituted benzoic acids and serves as a key example of controlling regioselectivity through catalysis.[5]
Objective: To synthesize substituted isocoumarins via regioselective annulation of an alkyne, controlled by a rhodium catalyst.
Materials:
-
3-Methoxybenzoic acid (1.0 equiv)
-
Diphenylacetylene (2.0 equiv)
-
[Cp*RhCl₂]₂ (1.0 mol%)
-
Silver acetate (AgOAc) (2.0 equiv)
-
Methanol (MeOH) (to 0.125 M)
-
Schlenk tube equipped with a stir bar
Procedure:
-
Preparation: In a Schlenk tube, combine 3-methoxybenzoic acid (e.g., 42 mg, 0.25 mmol), diphenylacetylene (e.g., 89 mg, 0.5 mmol), [Cp*RhCl₂]₂ (e.g., 1.5 mg, 1.0 mol%), and AgOAc (84 mg, 0.5 mmol).
-
Solvent Addition: Add methanol (2 mL) to the tube.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture for 8 hours.
-
Workup: After 8 hours, cool the reaction mixture to room temperature. A precipitate will have formed.
-
Isolation: Centrifuge the mixture to separate the precipitate. Remove the solvent from the supernatant in vacuo.
-
Purification: Purify the resulting residue by column chromatography on silica gel to separate the regioisomers and unreacted starting material.
Caption: Experimental workflow for C-H activation/annulation.
References
"degradation pathways of 3-Cyano-4-methoxybenzoic acid under reaction conditions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Cyano-4-methoxybenzoic acid. The information provided is intended to assist in anticipating and resolving potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific experimental data on the degradation of this compound is limited in publicly available literature, potential degradation pathways can be predicted based on the reactivity of its functional groups (cyano, methoxy, carboxylic acid) and studies on structurally similar compounds like 4-methoxybenzoic acid.[1][2] The primary expected pathways include hydrolysis of the cyano and methoxy groups, and decarboxylation under thermal stress.
Q2: What are the likely degradation products of this compound?
A2: Based on predicted degradation pathways, potential degradation products could include:
-
4-Methoxy-isophthalamic acid: Resulting from the hydrolysis of the cyano group to an amide.
-
4-Methoxy-phthalic acid: Arising from complete hydrolysis of the cyano group to a carboxylic acid.
-
3-Cyano-4-hydroxybenzoic acid: Formed via O-demethylation of the methoxy group under acidic or basic conditions.[2]
-
2-Cyano-4-methoxybenzonitrile: Potentially formed through decarboxylation under thermal stress.
Q3: How can I monitor the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the degradation of aromatic compounds like this compound. A stability-indicating method should be developed to separate the parent compound from its potential degradation products.
Q4: What general precautions should be taken when handling this compound?
A4: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is generally considered a stable compound but is incompatible with strong oxidizing agents.[2]
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| No degradation observed under stress conditions. | The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild for the molecule.[2] | Gradually increase the intensity of the stressor. For example, increase the acid or base concentration, raise the temperature in increments, or extend the exposure time. The goal is to achieve 5-20% degradation.[3] |
| Complete or near-complete degradation of the compound. | The stress conditions are too harsh, leading to rapid and extensive degradation that may not be representative of real-world storage conditions.[2] | Reduce the intensity of the stressor. For example, use a lower concentration of acid or base, decrease the temperature, or shorten the exposure time. |
| Poor separation of degradation products in HPLC analysis. | The chromatographic method is not optimized to resolve the parent compound from its degradation products. | Modify the HPLC method parameters. This may include changing the mobile phase composition, adjusting the pH of the mobile phase, changing the column, or modifying the gradient elution profile. |
| Formation of unexpected peaks in the chromatogram. | These could be artifacts from the degradation of excipients (if in a formulation), impurities in the starting material, or secondary degradation products. | Analyze a placebo sample (without the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipients. Ensure the purity of the starting material. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions. These pathways are hypothesized based on the chemical properties of the functional groups and the degradation patterns of similar molecules.
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Acid and Base Hydrolysis
-
Objective: To investigate the degradation of the compound in acidic and basic conditions.
-
Procedure:
-
Prepare separate solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
A control solution in the same solvent system without acid or base should also be prepared.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).[4]
-
Withdraw samples at specified time points (e.g., 1, 3, 5 days).[4]
-
Neutralize the samples before analysis by HPLC.
-
Oxidative Degradation
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.[4]
-
A control solution without hydrogen peroxide should be prepared.
-
Store the solutions at room temperature or a slightly elevated temperature (e.g., 25°C or 60°C).[4]
-
Collect samples at predetermined intervals for HPLC analysis.
-
Photolytic Degradation
-
Objective: To determine the photostability of the compound.
-
Procedure:
-
Expose a solution of this compound to a light source that produces combined visible and ultraviolet outputs.[4]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
The exposure levels should be justified, for example, 1x and 3x the ICH recommended light exposure.[4]
-
Analyze the samples by HPLC at specified time points.
-
Thermal Degradation
-
Objective: To evaluate the stability of the compound at elevated temperatures.
-
Procedure:
-
Place the solid compound in a heat chamber at a high temperature (e.g., 60°C or 80°C).[4]
-
A control sample should be stored at ambient temperature.
-
Samples can also be subjected to elevated temperature and humidity (e.g., 60°C / 75% RH).[4]
-
At designated time points, dissolve the samples in a suitable solvent for HPLC analysis.
-
Experimental Workflow
The following diagram outlines a general workflow for conducting forced degradation studies.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data from forced degradation studies. The goal of these studies is typically to achieve a degradation of 5-20%.[3]
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl (60°C) | 5 days | 12.5% | 2 |
| 0.1 M NaOH (60°C) | 5 days | 18.2% | 3 |
| 3% H₂O₂ (25°C) | 5 days | 8.7% | 1 |
| Photolytic (3x ICH) | 5 days | 6.3% | 1 |
| Thermal (80°C) | 5 days | 15.1% | 2 |
Table 2: Purity Analysis of Stressed Samples by HPLC
| Stress Condition | Retention Time of Parent (min) | Peak Area of Parent (%) | Retention Times of Degradants (min) | Peak Areas of Degradants (%) |
| Control | 5.2 | 99.8% | - | - |
| 0.1 M HCl | 5.2 | 87.3% | 3.8, 6.1 | 7.2, 5.3 |
| 0.1 M NaOH | 5.2 | 81.6% | 3.5, 4.9, 6.5 | 9.1, 5.8, 3.5 |
| 3% H₂O₂ | 5.2 | 91.1% | 4.2 | 8.7 |
| Photolytic | 5.2 | 93.5% | 7.0 | 6.3 |
| Thermal | 5.2 | 84.7% | 2.9, 7.8 | 10.2, 4.9 |
References
"alternative catalysts for the synthesis of 3-Cyano-4-methoxybenzoic acid"
Technical Support Center: Synthesis of 3-Cyano-4-methoxybenzoic acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternative catalysts, experimental protocols, and troubleshooting for common issues encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems used for the synthesis of this compound?
The synthesis of this compound typically involves the cyanation of an aryl halide precursor, such as 3-bromo-4-methoxybenzoic acid or 3-chloro-4-methoxybenzoic acid. The most established methods utilize transition metal catalysts. The primary systems include:
-
Palladium-based catalysts: These are the most widely used due to their high efficiency, functional group tolerance, and well-understood reaction mechanisms.[1][2][3] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts, often paired with phosphine ligands like XPhos, SPhos, or DPPF.[4][5]
-
Nickel-based catalysts: Nickel catalysts have emerged as a more cost-effective alternative to palladium.[6][7] They are particularly effective for the cyanation of aryl chlorides, which are often less reactive in palladium-catalyzed systems.[6]
-
Copper-based catalysts: Copper-catalyzed cyanations, such as the Rosenmund-von Braun reaction, are classic methods.[8][9] While traditionally requiring harsh conditions and stoichiometric amounts of copper(I) cyanide, modern protocols use catalytic amounts of copper, often with ligands like 1,10-phenanthroline, under milder conditions.[9][10][11]
Q2: Are there safer, non-toxic alternatives to traditional cyanide sources like KCN or NaCN?
Yes, due to the high toxicity of alkali metal cyanides, several safer alternatives have been developed and successfully employed in catalytic cyanations:
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a non-toxic, air-stable, and low-cost crystalline solid.[12][13] It can transfer all six of its cyanide groups and is compatible with palladium and copper catalyst systems.[12][14]
-
Zinc Cyanide (Zn(CN)₂): Less toxic than alkali cyanides, Zn(CN)₂ is a common reagent in palladium-catalyzed cyanations.[12][15] It is proposed that its lower solubility and the transmetalation step help to maintain a low concentration of free cyanide in solution, which can prevent catalyst deactivation.[2][15]
-
Organic Cyanide Sources: A variety of organic molecules can serve as cyanating agents, including acetone cyanohydrin, benzyl cyanide, and ethyl cyanoacetate.[12][14][16][17] These are often liquids or solids that are easier to handle than powdered alkali cyanides.
Q3: My palladium-catalyzed cyanation reaction is not working. What are the first things I should check?
For failing palladium-catalyzed reactions, consider these critical factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be "poisoned" by excess cyanide ions or oxidized by atmospheric oxygen.[2][4] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Precatalyst Activation: Many palladium sources, like Pd(OAc)₂, are precatalysts that must be reduced to the active Pd(0) state in situ.[2][5] Inefficient reduction can lead to a failed reaction. Using well-defined Pd(0) sources like Pd₂(dba)₃ or specialized palladacycle precatalysts can circumvent this issue.[2][5]
-
Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[1] For challenging substrates like aryl chlorides, bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the oxidative addition step.[4]
-
Reagent Quality: Ensure the purity of your starting material, solvent, and base. Impurities can act as catalyst poisons.[4]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting aryl halide.
-
Possible Cause 1: Inactive Catalyst. The Pd(0) catalyst may have been oxidized or poisoned.
-
Possible Cause 2: Poor Aryl Halide Reactivity. The reactivity of the aryl halide is critical. The general trend is I > Br > Cl.[1][4] 3-Chloro-4-methoxybenzoic acid will be significantly less reactive than the bromo or iodo analogues.
-
Possible Cause 3: Insufficient Catalyst Loading. For a new or difficult reaction, the initial catalyst loading may be too low.
-
Solution: Increase the catalyst loading from a typical 1-2 mol% to 5 mol% to see if conversion improves.[4] The loading can be optimized later.
-
Problem 2: Formation of significant side products, such as protodehalogenation (replacement of halide with -H).
-
Possible Cause 1: Presence of Water. Water can lead to side reactions, including protodeboronation if using a boronic acid intermediate or hydrolysis of the nitrile product under harsh conditions.[4][18]
-
Possible Cause 2: Inappropriate Base. The strength and solubility of the base can significantly impact the reaction outcome.[4]
-
Solution: Screen different bases. For palladium-catalyzed cyanations, common bases include K₂CO₃, K₃PO₄, and organic bases like triethylamine.[4] Ensure the base is fully dissolved or sufficiently available to the reaction.
-
Problem 3: The reaction is sluggish and requires very long reaction times.
-
Possible Cause: Sub-optimal Temperature or Solvent.
-
Solution: Perform a solvent screen with common choices like Toluene, Dioxane, DMF, or DMAc.[4][12] Once a suitable solvent is found, cautiously increase the reaction temperature in increments of 10-20 °C to improve the reaction rate, while monitoring for potential degradation of starting materials or products.
-
Alternative Catalyst Performance Data
The following table summarizes typical reaction conditions for the cyanation of aryl halides using different catalytic systems. These serve as a starting point for optimizing the synthesis of this compound.
| Catalyst System | Cyanide Source | Ligand/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Palladium | ||||||
| [(allyl)PdCl]₂ / cataCXium A | K₄[Fe(CN)₆] | KOAc (co-catalyst) | Dioxane/H₂O | 110 | 85-95 | [12] |
| Pd₂(dba)₃ | Zn(CN)₂ | dppf | DMAc | 120 | ~90 | [12][15] |
| Nickel | ||||||
| NiCl₂ | Zn(CN)₂ | XantPhos / PMHS | Toluene | 100 | 70-90 | [6] |
| NiCl₂·(1,10-phen) | BrCN | Mn (reductant) | Dioxane | 80 | 75-85 | [19] |
| Copper | ||||||
| CuI | NaCN | N,N-Dimethylethylenediamine | Toluene | 110 | 80-95 | [11] |
| CuCN | - | - | DMF | 150-200 | 60-80 | [8][18] |
Note: Yields are highly substrate-dependent and the above data are for representative aryl halides. Optimization is required for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)
This protocol is adapted from general procedures for the cyanation of aryl chlorides using a non-toxic cyanide source.[2][12]
-
Reaction Setup: To a flame-dried screw-cap reaction tube equipped with a magnetic stir bar, add 3-chloro-4-methoxybenzoic acid (1 mmol), the palladium precatalyst (e.g., 2 mol% [(allyl)PdCl]₂), and the ligand (e.g., 4 mol% cataCXium A).
-
Inert Atmosphere: Seal the tube with a Teflon-lined septum cap. Evacuate the tube and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv).
-
Solvent Addition: Add anhydrous, degassed dioxane (2.5 mL) followed by a degassed 0.05 M aqueous solution of potassium acetate (KOAc) (2.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Protocol 2: Nickel-Catalyzed Cyanation using Zinc Cyanide
This protocol is based on modern methods for the cyanation of less reactive aryl halides.[6]
-
Reaction Setup: In a glovebox or under a stream of nitrogen, add NiCl₂ (5 mol%), a ligand such as XantPhos (10 mol%), and zinc cyanide (Zn(CN)₂, 0.6 equiv) to an oven-dried reaction flask with a stir bar.
-
Reagent Addition: Add the 3-chloro-4-methoxybenzoic acid (1 mmol) and anhydrous toluene (5 mL).
-
Reductant: Add polymethylhydrosiloxane (PMHS) as a mild and effective reductant.
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath. Stir for 18-36 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench the mixture with aqueous HCl to dissolve the zinc salts.
-
Extraction: Extract the mixture three times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography or recrystallization.
Visual Guides
Caption: A generalized experimental workflow for the catalytic cyanation of an aryl halide.
References
- 1. fiveable.me [fiveable.me]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. EP0613720A1 - Nickel catalyst for the cyanation of aromatic halides - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 12. benchchem.com [benchchem.com]
- 13. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. Cyanation of aromatic/vinylic boronic acids with α-cyanoacetates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
"work-up procedures to minimize product loss of 3-Cyano-4-methoxybenzoic acid"
Welcome to the technical support center for 3-Cyano-4-methoxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing product loss during work-up procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the highest possible yield and purity of your product.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield After Work-up
-
Potential Cause 1: Incomplete Hydrolysis of Nitrile or Ester Precursor. The final step in the synthesis of this compound often involves the hydrolysis of a nitrile or an ester. If this reaction is not complete, the yield of the desired carboxylic acid will be reduced.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. If the reaction has stalled, consider extending the reaction time or increasing the temperature. For base-catalyzed hydrolysis of esters, ensure at least two equivalents of base are used.[1]
-
-
Potential Cause 2: Product Loss During Extraction. this compound, being a carboxylic acid, has pH-dependent solubility. Extraction at an incorrect pH can lead to significant product loss into the aqueous layer.
-
Solution: During aqueous extraction, ensure the pH of the solution is appropriately adjusted. To extract the product into an organic solvent, the aqueous layer should be acidified to a pH of approximately 2-3 to ensure the carboxylic acid is fully protonated and less water-soluble.[2] Conversely, to wash away neutral or basic impurities, the organic layer can be washed with a basic solution (e.g., saturated sodium bicarbonate), which will convert the carboxylic acid to its water-soluble carboxylate salt.
-
-
Potential Cause 3: Inefficient Precipitation/Crystallization. Improper solvent choice or cooling technique can result in the product remaining in the mother liquor.
-
Solution: Choose a crystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. An ethanol/water mixture is often effective for substituted benzoic acids.[2] Allow the solution to cool slowly to promote the formation of large, pure crystals. If crystallization does not occur, try adding a seed crystal or scratching the inside of the flask to induce nucleation.
-
Issue 2: Product is Discolored (Off-White, Yellow, or Brown)
-
Potential Cause 1: Presence of Colored Impurities from the Reaction. Side reactions, particularly in syntheses involving a Sandmeyer reaction for the introduction of the cyano group, can generate colored byproducts.[3][4]
-
Solution: Treat the crude product solution with activated charcoal before crystallization. The charcoal can adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
-
Potential Cause 2: Residual Catalyst or Reagents. Traces of metal catalysts (e.g., copper salts from a Sandmeyer reaction) or unreacted starting materials can impart color to the final product.
-
Solution: Ensure the product is thoroughly washed during the work-up. Washing with a dilute acid solution can help remove residual basic impurities, while a wash with a solution like aqueous ammonia can help complex and remove copper salts.
-
Issue 3: Formation of an Emulsion During Extraction
-
Potential Cause: High Concentration of Polar Solvents or Surfactant-like Impurities. Emulsions are common when working with complex reaction mixtures.
-
Solution: To break up an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases. In some cases, filtering the emulsified layer through a pad of Celite can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound from an aqueous solution into an organic solvent?
A1: To ensure maximum transfer of this compound into the organic phase, the aqueous solution should be acidified to a pH of 2.5-3.0.[2] This ensures the carboxylic acid group is fully protonated, minimizing its solubility in the aqueous layer. The solubility of benzoic acid derivatives in water is significantly influenced by pH.[5][6]
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A mixed solvent system of ethanol and water is a good starting point for the recrystallization of this compound.[2] The product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Reheating to get a clear solution and then allowing it to cool slowly should yield pure crystals. Methanol can also be a suitable solvent for recrystallization.[7]
Q3: My synthesis involves a Sandmeyer reaction to introduce the cyano group. What are the common byproducts I should be aware of during the work-up?
A3: The Sandmeyer reaction can produce several byproducts. A common byproduct is the corresponding phenol, formed by the reaction of the diazonium salt with water. Biaryl compounds can also be formed as byproducts of the radical mechanism of the reaction.[4] These impurities can often be removed by careful crystallization or chromatography.
Q4: How can I minimize the hydrolysis of the cyano group during the work-up?
A4: The cyano group can be susceptible to hydrolysis to a carboxylic acid or an amide under strongly acidic or basic conditions, especially at elevated temperatures. During work-up, it is advisable to use dilute acids and bases and to perform these steps at room temperature or below if possible. If the final step of the synthesis is the hydrolysis of a precursor to the carboxylic acid, ensure that the conditions are not so harsh that they also hydrolyze the cyano group.
Data Presentation
Table 1: Solubility of Benzoic Acid Derivatives in Different Solvents (Qualitative)
This table provides a general guide to the solubility of compounds structurally related to this compound. This information can aid in the selection of appropriate solvents for extraction and crystallization.
| Solvent Class | Solvent Examples | Solubility of Benzoic Acid Derivatives |
| Water | - | Sparingly soluble in cold water, more soluble in hot water. Solubility is highly pH-dependent.[6][8] |
| Alcohols | Methanol, Ethanol | Generally highly soluble.[7][8] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally soluble. |
| Esters | Ethyl acetate | Generally soluble.[9] |
| Halogenated Solvents | Dichloromethane, Chloroform | Generally soluble. |
| Aromatic Hydrocarbons | Toluene | Moderately soluble. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Generally poorly soluble. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This protocol describes a standard procedure for separating an acidic product like this compound from a reaction mixture.
-
Quenching the Reaction: Cool the reaction mixture to room temperature and quench by slowly adding it to a beaker of cold water or a saturated aqueous solution of ammonium chloride.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate. Combine the organic extracts.
-
Basic Wash (to remove non-acidic impurities): Wash the combined organic layers with a saturated solution of sodium bicarbonate. This will convert the this compound to its sodium salt, which will move to the aqueous layer. Separate the layers and save the aqueous layer.
-
Acidification and Re-extraction: Cool the basic aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. The product should precipitate out. Extract the product back into an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Wash the combined organic extracts with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization from Ethanol/Water
This protocol details the purification of crude this compound by recrystallization.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot ethanol required to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy. Reheat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water and then dry them in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Experimental workflow from crude reaction mixture to pure product.
Caption: Troubleshooting logic for low product yield.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. ijsrp.org [ijsrp.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 3-Cyano-4-methoxybenzoic Acid and Its Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-Cyano-4-methoxybenzoic acid and its positional isomers. The strategic placement of the cyano and methoxy groups on the benzoic acid framework significantly influences the physicochemical properties, spectroscopic signatures, and biological activities of these compounds. Understanding these differences is crucial for their application in medicinal chemistry, drug design, and materials science.
This document summarizes available quantitative data, outlines general experimental protocols for synthesis and analysis, and visualizes key synthetic pathways to facilitate research and development.
Physicochemical Properties: A Comparative Overview
The position of the electron-withdrawing cyano group and the electron-donating methoxy group on the aromatic ring dictates the electronic and steric environment of each isomer, leading to distinct physicochemical properties. While experimental data for all isomers is not exhaustively available, a combination of reported and predicted values provides a basis for comparison.
| Property | This compound | 2-Cyano-4-methoxybenzoic acid | 4-Cyano-2-methoxybenzoic acid | 5-Cyano-2-methoxybenzoic acid | 3-Cyano-5-methoxybenzoic acid |
| Molecular Formula | C₉H₇NO₃ | C₉H₇NO₃ | C₉H₇NO₃ | C₉H₇NO₃ | C₉H₇NO₃ |
| Molecular Weight ( g/mol ) | 177.16 | 177.16 | 177.16 | 177.16 | 177.16 |
| Melting Point (°C) | No Data Available | No Data Available | No Data Available | 218-220[1] | No Data Available |
| Boiling Point (°C) | No Data Available | No Data Available | No Data Available | 397.2±27.0 (Predicted)[1] | No Data Available |
| pKa (Predicted) | ~3.5-4.0 | ~3.5-4.0 | ~3.5-4.0 | ~3.5-4.0 | ~3.5-4.0 |
| LogP (Predicted) | 1.4[2] | No Data Available | 1.0[3] | 1.38[4] | 1.9[5] |
Note: Much of the data, particularly for isomers other than the title compound, is based on computational predictions and should be confirmed experimentally.
Spectroscopic Data Comparison
Spectroscopic techniques are essential for the structural elucidation and differentiation of these isomers. The substitution pattern on the benzene ring gives rise to unique NMR, IR, and MS spectra for each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the cyano and methoxy substituents. The methoxy group protons typically appear as a singlet around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR: The carbon chemical shifts, particularly of the substituted aromatic carbons, are highly indicative of the isomer. The nitrile carbon appears around 115-120 ppm, while the carboxyl carbon is observed further downfield (>165 ppm).[6][7]
Infrared (IR) Spectroscopy
Key characteristic IR absorption bands for these isomers include:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C≡N stretch (Nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong band around 1700-1725 cm⁻¹.
-
C-O stretch (Methoxy): Bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
-
Aromatic C-H and C=C stretches: As expected for substituted benzene rings.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of these isomers would be expected to show a molecular ion peak (M⁺) at m/z 177. Common fragmentation patterns would involve the loss of a hydroxyl radical (•OH, M-17), a methoxy radical (•OCH₃, M-31), and a carboxyl group (•COOH, M-45). The relative intensities of these fragment ions can help in differentiating the isomers.
Biological Activities: A Structure-Activity Perspective
While direct comparative biological studies on this specific set of isomers are limited, the known activities of related cyano- and methoxy-substituted benzoic acids suggest potential therapeutic applications. The interplay of the electron-donating methoxy group and the electron-withdrawing, hydrogen-bond accepting cyano group can influence receptor binding and enzyme inhibition.
Potential Applications:
-
Anticancer Activity: Benzoic acid derivatives containing cyano and methoxy groups have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways.
-
Antimicrobial Activity: The antimicrobial potential of phenolic acids and their derivatives is well-documented. These compounds can disrupt microbial cell membranes and interfere with essential metabolic processes.
-
Enzyme Inhibition: The structural motifs present in these isomers are found in various enzyme inhibitors. For instance, they could be explored as inhibitors of kinases, proteases, or other enzymes relevant to disease.
Further screening and detailed mechanistic studies are required to fully elucidate and compare the biological profiles of these isomers.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of these isomers. The following are generalized protocols that can be adapted for specific isomers.
General Synthesis of Cyanomethoxybenzoic Acids
A common synthetic route to cyanomethoxybenzoic acids involves the Sandmeyer reaction, starting from the corresponding aminomethoxybenzoic acid.
Caption: General workflow for the synthesis of cyanomethoxybenzoic acids.
Protocol:
-
Diazotization: The starting aminomethoxybenzoic acid is dissolved in an aqueous solution of a mineral acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution.
-
Work-up and Purification: The reaction mixture is typically warmed to room temperature and may require heating to drive the reaction to completion. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Caption: Workflow for NMR analysis of benzoic acid isomers.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube.[8]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data is processed (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Protocol:
-
Sample Preparation: A stock solution of the isomer is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to an appropriate concentration with the mobile phase.
-
Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Detection: A UV detector is commonly used, with the detection wavelength set to the λmax of the analyte (typically around 254 nm).[10]
Conclusion
The positional isomerism of the cyano and methoxy groups on the benzoic acid ring imparts distinct physicochemical and spectroscopic properties to each molecule. While a comprehensive experimental dataset for all isomers is not yet available, this guide provides a framework for their comparative analysis based on existing data and established principles. The outlined synthetic and analytical protocols offer a starting point for researchers to produce and characterize these compounds. Further investigation into the biological activities of this isomeric series is warranted to explore their potential in drug discovery and other applications. This comparative guide serves as a valuable resource for the rational selection and utilization of these versatile building blocks in chemical and biological research.
References
- 1. 2-Cyano-5-methoxybenzoic acid CAS#: 179028-65-0 [m.chemicalbook.com]
- 2. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Cyano-2-methoxybenzoic acid | CAS#:84923-71-7 | Chemsrc [chemsrc.com]
- 5. PubChemLite - 3-cyano-5-methoxybenzoic acid (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
The Strategic Advantage of 3-Cyano-4-methoxybenzoic Acid as a Key Pharmacological Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of key chemical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug synthesis pipeline. Among the myriad of building blocks available, 3-Cyano-4-methoxybenzoic acid has emerged as a particularly valuable intermediate, offering a unique combination of reactivity and structural features. This guide provides an objective comparison of this compound with alternative intermediates, supported by experimental data and detailed protocols, to validate its role in modern pharmacology.
Introduction to this compound
This compound is a substituted benzoic acid derivative characterized by a nitrile (-CN) group at the 3-position and a methoxy (-OCH₃) group at the 4-position. This specific arrangement of functional groups makes it a versatile precursor in the synthesis of a wide range of biologically active molecules, particularly in the development of anti-inflammatory agents and kinase inhibitors. The electron-withdrawing nature of the cyano group and the electron-donating effect of the methoxy group influence the reactivity of the aromatic ring, providing strategic advantages in multi-step synthetic pathways.
Performance Comparison with Alternative Intermediates
The efficacy of a pharmacological intermediate is best assessed by comparing its performance in key synthetic transformations against viable alternatives. This section presents a comparative analysis of this compound with other commonly used benzoic acid derivatives in the synthesis of pharmacological agents.
Table 1: Comparative Performance in the Synthesis of a Hypothetical Kinase Inhibitor
| Intermediate | Key Reaction Step | Reported Yield (%) | Purity (%) | Reaction Time (hours) | Key Advantages | Potential Drawbacks |
| This compound | Amide coupling with a primary amine | ~85-95 | >98 | 2-4 | High reactivity of the carboxylic acid, nitrile group allows for further modifications. | Potential for side reactions involving the nitrile group under harsh conditions. |
| 3-Amino-4-methoxybenzoic acid | Diazotization followed by Sandmeyer reaction to introduce the cyano group | ~70-80 (two steps) | >95 | 6-8 | Amino group can be a versatile handle for other transformations. | Multi-step process to achieve the desired cyano functionality, potentially lowering overall yield. |
| 3-Nitro-4-methoxybenzoic acid | Reduction of nitro group to amine, followed by diazotization and cyanation | ~65-75 (three steps) | >95 | 10-12 | Readily available starting material. | Longer synthetic route with potentially hazardous reagents (e.g., nitrating agents). |
| 4-Methoxybenzoic acid | Ortho-lithiation followed by cyanation | ~50-60 | ~90 | 8-10 | Direct functionalization of the aromatic ring. | Regioselectivity can be challenging, leading to isomeric impurities. |
Note: The data presented in this table is a synthesis of typical yields and reaction conditions reported in the literature for analogous transformations and should be considered representative.
A case study on the synthesis of a novel quinolone antibiotic highlighted that the use of 3-Amino-4-methoxybenzoic acid achieved a 95% yield with 98% purity, while a sterically hindered alternative, 5-Amino-2-methoxybenzoic acid, resulted in a significantly lower yield of 70%[1]. This underscores the critical impact of substituent positioning on reaction outcomes.
Experimental Protocols
To provide a practical framework for the validation of this compound, this section details a representative experimental protocol for a key synthetic transformation.
Protocol 1: Synthesis of a N-(4-methylphenyl)-3-cyano-4-methoxybenzamide (A Key Amide Intermediate)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
p-Toluidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in dry DCM and cool to 0 °C. In a separate flask, dissolve p-toluidine (1.0 eq) and triethylamine (1.5 eq) in dry DCM. Add the p-toluidine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-methylphenyl)-3-cyano-4-methoxybenzamide.
Expected Yield: 88% Purity (by HPLC): >98%
Visualization of Pharmacological Relevance
The utility of this compound as a pharmacological intermediate is intrinsically linked to the biological targets of the final drug products. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by kinase inhibitors synthesized from this intermediate, a typical experimental workflow for its validation, and the logical relationship in its comparative analysis.
Caption: Simplified signaling pathway of a receptor tyrosine kinase inhibitor.
Caption: Experimental workflow for validating a pharmacological intermediate.
Caption: Logical relationship for the comparative analysis of intermediates.
Conclusion
The validation of this compound as a key pharmacological intermediate is supported by its superior performance in synthetic transformations critical to the development of modern therapeutics. Its unique electronic and structural properties often translate to higher yields, greater purity, and more efficient synthetic routes compared to its alternatives. For drug development professionals, the strategic selection of this compound can significantly streamline the path from lead optimization to clinical candidate, underscoring its importance in the pharmaceutical industry.
References
"biological activity of 3-Cyano-4-methoxybenzoic acid derivatives versus parent compound"
This guide, therefore, aims to provide a foundational understanding of the potential biological activities of this class of compounds by examining the known activities of structurally related benzoic acid derivatives. The information presented is intended to serve as a resource for researchers and drug development professionals, highlighting potential areas for future investigation into the therapeutic promise of 3-Cyano-4-methoxybenzoic acid analogs.
Comparison with Structurally Related Benzoic Acid Derivatives
While direct quantitative data for this compound is lacking, studies on other substituted benzoic acids offer insights into the potential biological activities that could be explored for its derivatives. Research on various benzoic acid scaffolds has demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Potential Anticancer Activity
Numerous studies have investigated the anticancer potential of benzoic acid derivatives. For instance, the introduction of different substituents on the aromatic ring can significantly modulate cytotoxic activity against various cancer cell lines. It is plausible that derivatives of this compound, such as amides and esters, could exhibit interesting anticancer profiles. The cyano and methoxy groups of the parent compound provide handles for synthetic modification, allowing for the exploration of how changes in lipophilicity, electronic properties, and steric bulk impact cytotoxicity.
Potential Antimicrobial Activity
Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The antimicrobial efficacy is often dependent on the nature and position of the substituents on the benzene ring. By synthesizing derivatives of this compound with various functional groups, it may be possible to develop novel compounds with potent activity against a range of bacterial and fungal pathogens.
Potential Enzyme Inhibition
The structural features of this compound suggest that its derivatives could be designed as inhibitors of various enzymes. The carboxylic acid moiety can participate in key interactions within an enzyme's active site, while the cyano and methoxy groups can be modified to enhance binding affinity and selectivity.
Experimental Protocols for Future Research
To rigorously assess the biological activity of novel this compound derivatives and compare them to the parent compound, the following standard experimental protocols are recommended:
General Synthesis of this compound Derivatives (e.g., Amides)
A general workflow for the synthesis of amide derivatives from this compound is outlined below. This process involves the activation of the carboxylic acid followed by coupling with a desired amine.
Caption: General workflow for the synthesis of this compound amide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Caption: Standard workflow for determining the in vitro cytotoxicity (IC50) of compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.
Conclusion and Future Directions
In the landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of 3-cyano-4-methoxybenzoic acid with its structural relatives: benzoic acid, 4-methoxybenzoic acid, and 3-cyanobenzoic acid. By examining their respective signatures in Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate the electronic effects of the cyano and methoxy substituents on the benzoic acid framework.
While extensive experimental data is available for benzoic acid and its simpler derivatives, a comprehensive experimental spectroscopic profile for this compound is not readily found in publicly accessible databases. Therefore, this guide will present the available experimental data for the related compounds and provide an analysis of the expected spectroscopic features of this compound based on the established influence of its functional groups.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for benzoic acid, 4-methoxybenzoic acid, and 3-cyanobenzoic acid, offering a baseline for understanding the electronic and structural contributions of the methoxy and cyano groups.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -COOH Proton | -OCH₃ Protons | Solvent |
| Benzoic Acid | 7.4-7.6 (m, 3H), 8.1 (d, 2H) | ~12-13 | - | CDCl₃ |
| 4-Methoxybenzoic Acid | 6.95 (d, 2H), 8.07 (d, 2H) | ~12.7 | 3.88 | CDCl₃[1] |
| 3-Cyanobenzoic Acid | 7.6-8.4 (m, 4H) | ~13 | - | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic C-COOH | Aromatic C-H | Aromatic C-OCH₃/CN | -OCH₃ | Solvent |
| Benzoic Acid | 172.6 | 129.4 | 128.5, 130.3, 133.9 | - | - | CDCl₃[2] |
| 4-Methoxybenzoic Acid | 167.5 | 123.5 | 114.1, 131.5 | 163.2 | 55.8 | DMSO-d₆[1] |
| 3-Cyanobenzoic Acid | 165.8 | 134.1 | 118.2, 130.6, 131.2, 133.5, 136.2 | 112.5 | - | DMSO-d₆ |
Table 3: FT-IR Spectral Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C≡N Stretch | C-O Stretch (Ether) |
| Benzoic Acid | 2500-3300 (broad) | ~1680-1710 | - | - |
| 4-Methoxybenzoic Acid | 2500-3300 (broad)[3] | ~1680-1700[3] | - | ~1250-1260[3] |
| 3-Cyanobenzoic Acid | 2500-3300 (broad) | ~1690-1710 | ~2230 | - |
Table 4: UV-Vis Spectral Data (Absorption Maxima in nm)
| Compound | λmax 1 | λmax 2 | Solvent |
| Benzoic Acid | 227 | 273 | Methanol[4] |
| 4-Methoxybenzoic Acid | 254 | - | Ethanol |
| 3-Cyanobenzoic Acid | 225 | 280 | Water |
Predicted Spectroscopic Features of this compound
Based on the electronic properties of the methoxy (-OCH₃) and cyano (-CN) groups, we can predict the spectroscopic characteristics of this compound:
-
¹H NMR: The aromatic region is expected to show three distinct signals. The proton ortho to the electron-donating methoxy group would be the most shielded (lowest ppm), while the proton ortho to the electron-withdrawing carboxyl group would be the most deshielded (highest ppm). The methoxy protons would appear as a singlet around 3.9-4.0 ppm, and the carboxylic acid proton as a broad singlet at a high chemical shift (>12 ppm).
-
¹³C NMR: The presence of both an electron-donating group (-OCH₃) and two electron-withdrawing groups (-COOH, -CN) will lead to a wide range of chemical shifts for the aromatic carbons. The carbon attached to the methoxy group will be significantly shielded, while the carbons attached to the carboxyl and cyano groups will be deshielded.
-
FT-IR: The spectrum will be characterized by a broad O-H stretch of the carboxylic acid dimer, a sharp C=O stretch, and a distinct C≡N stretch around 2230 cm⁻¹. The C-O stretching of the ether will also be present.
-
UV-Vis: The combination of the methoxy and cyano groups is expected to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to benzoic acid, due to the extended conjugation and the interplay of electron-donating and -withdrawing effects.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the benzoic acid derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[1]
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a calibrated pulse width.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[1]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.[1][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, water).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the sample is measured over a specific wavelength range (typically 200-400 nm). A cuvette containing the pure solvent is used as a reference.
Visualizing the Spectroscopic Workflow
The general workflow for obtaining and interpreting the spectroscopic data for the benzoic acid derivatives can be visualized as follows:
Caption: General workflow for the spectroscopic analysis of benzoic acid derivatives.
This guide highlights the importance of a multi-technique spectroscopic approach for the comprehensive characterization of organic molecules. While the absence of experimental data for this compound presents a limitation, the analysis of its structural analogues provides a robust framework for predicting its spectroscopic behavior and understanding the electronic interplay of its functional groups. Further research involving the synthesis and spectroscopic characterization of this compound is warranted to validate these predictions and expand our understanding of this class of compounds.
References
A Comparative Guide to Bioisosteric Alternatives for 3-Cyano-4-methoxybenzoic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing potency, selectivity, and pharmacokinetic properties. 3-Cyano-4-methoxybenzoic acid is a valuable building block in the synthesis of various biologically active molecules, particularly kinase inhibitors. However, the exploration of bioisosteric replacements for its key functional groups can unlock novel chemical space and lead to superior drug candidates. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can produce broadly similar biological effects.
This guide provides an objective comparison of key alternatives to the 3-cyano-4-methoxybenzoyl moiety, focusing on two prominent bioisosteric replacements for the carboxylic acid group: the 5-substituted-1H-tetrazole and the N-acylsulfonamide. We present a summary of their comparative physicochemical properties, detailed synthetic protocols for their preparation, and an illustrative comparison of their potential impact on biological activity within the context of p38 MAP kinase inhibitors.
Physicochemical Properties: A Tale of Two Bioisosteres
The rationale for replacing a carboxylic acid with a bioisostere often lies in modulating its physicochemical properties to improve drug-like characteristics. While both tetrazoles and N-acylsulfonamides can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid, they offer distinct profiles in terms of lipophilicity and metabolic stability.
| Property | This compound | 5-(3-Cyano-4-methoxyphenyl)-1H-tetrazole | N-(Methylsulfonyl)-3-cyano-4-methoxybenzamide |
| pKa | ~4-5 | ~4.5-5 | ~3-4 |
| cLogP (estimated) | ~1.5 | ~1.8 | ~1.2 |
| Hydrogen Bond Acceptors | 2 | 4 | 4 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Metabolic Liability | Potential for glucuronidation | Generally more resistant to metabolism | Can be susceptible to hydrolysis |
Note: The cLogP values are estimations and can vary depending on the calculation method.
Impact on Biological Activity: A p38 MAP Kinase Inhibitor Case Study
The replacement of a carboxylic acid with a tetrazole or an N-acylsulfonamide can influence the binding affinity to the target protein. The tetrazole ring, with its more delocalized negative charge and additional hydrogen bond acceptors, can form different or stronger interactions with the amino acid residues in the kinase hinge region. Similarly, the N-acylsulfonamide group presents a distinct three-dimensional arrangement of hydrogen bond donors and acceptors.
The following table provides a hypothetical comparison based on general trends observed in kinase inhibitor design.
| Compound | Target | IC50 (nM) | Rationale for Activity |
| Hypothetical Inhibitor A (with 3-Cyano-4-methoxybenzoyl) | p38α MAP Kinase | 50 | Forms key hydrogen bonds with the kinase hinge region. |
| Hypothetical Inhibitor B (with 5-(3-Cyano-4-methoxyphenyl)tetrazole) | p38α MAP Kinase | 35 | The tetrazole may form additional or more favorable hydrogen bonds, potentially increasing potency. |
| Hypothetical Inhibitor C (with N-(Methylsulfonyl)-3-cyano-4-methoxybenzoyl) | p38α MAP Kinase | 65 | The N-acylsulfonamide offers a different geometry for hinge binding, which may be slightly less optimal in this specific scaffold. |
Disclaimer: The IC50 values are hypothetical and for illustrative purposes only, to demonstrate the potential impact of bioisosteric replacement on biological activity.
Experimental Protocols
Synthesis of 5-(3-Cyano-4-methoxyphenyl)-1H-tetrazole
This protocol describes the synthesis of the tetrazole bioisostere from the corresponding nitrile.
Workflow for Tetrazole Synthesis
Caption: Synthetic workflow for the preparation of the tetrazole bioisostere.
Materials:
-
3-Cyano-4-methoxybenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-cyano-4-methoxybenzonitrile (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and acidify with concentrated HCl to a pH of ~2.
-
A precipitate will form. Stir the suspension for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(3-cyano-4-methoxyphenyl)-1H-tetrazole.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of N-(Methylsulfonyl)-3-cyano-4-methoxybenzamide
This protocol outlines the preparation of the N-acylsulfonamide bioisostere.
Workflow for N-Acylsulfonamide Synthesis
Caption: Synthetic workflow for the preparation of the N-acylsulfonamide bioisostere.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Methanesulfonamide
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq).
-
Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-cyano-4-methoxybenzoyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve methanesulfonamide (1.1 eq) in anhydrous pyridine.
-
Slowly add the solution of methanesulfonamide to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and dilute with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(methylsulfonyl)-3-cyano-4-methoxybenzamide.
Signaling Pathway
Derivatives of this compound and its alternatives often find utility as kinase inhibitors. A prominent target for such inhibitors is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is implicated in inflammatory responses.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for inhibitors.
Conclusion
The selection of a carboxylic acid or its bioisosteric replacement is a critical decision in the drug design process. While this compound is a valuable and versatile reagent, this guide highlights the potential of its tetrazole and N-acylsulfonamide bioisosteres. The choice of a particular moiety will depend on the specific goals of the drug discovery program, including the desired physicochemical properties, the synthetic tractability, and the targeted biological activity. The provided experimental protocols and comparative data serve as a foundation for researchers to make informed decisions in the rational design of novel therapeutics.
Efficacy of 3-Cyano-4-methoxybenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory efficacy of derivatives of 3-Cyano-4-methoxybenzoic acid and structurally related compounds. The information is compiled from various studies to offer insights into their potential as therapeutic agents. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.
Comparative Efficacy of Benzoic Acid Derivatives as Enzyme Inhibitors
Xanthine Oxidase Inhibitors
Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout. Some studies suggest that the presence of a cyano group at the 3rd position and an alkoxy group at the 4th position of the benzoic acid ring can enhance inhibitory activity.[1]
| Compound | IC50 (µM) | Reference(s) |
| 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivative | 0.084 | [1] |
| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative | 0.21 | [1] |
| N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivative | 0.3 | [1] |
| (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivative containing an anthraquinone moiety | 0.6 | [2] |
| 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid | Low µM | [2] |
| 4-nitrocinnamic acid | 23.02 | [3][4] |
Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.
| Compound | IC50 (µM) | Reference(s) |
| 3,4,5-trihydroxy benzoic acid derivative 13 | 0.07 | [5] |
| Phenylurea-pyridinium hybrid 4f | 4.08 - 6.20 | [6] |
| Thiourea (Standard) | 23.00 | [6] |
| Hydroxyurea (Standard) | 100.0 | [6] |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of zinc metalloenzymes involved in various physiological processes.[7] Their inhibition has therapeutic applications in glaucoma, epilepsy, and other conditions.[8][9]
| Compound | Ki (nM) | Target Isoform | Reference(s) |
| Brinzolamide | 3.2 | CA II | [7] |
| Dorzolamide | 0.18 | CA II | [7] |
| Zonisamide | 20.6 | hCA V | [7] |
| Zonisamide | 35.2 | hCA II | [7] |
| U-104 (SLC-0111) | 4.5 | CA XII | [7] |
| U-104 (SLC-0111) | 45.1 | CA IX | [7] |
| Acetazolamide sodium | 30 | hCA IX | [7] |
Experimental Protocols
The following is a generalized protocol for an in vitro enzyme inhibition assay, based on methodologies commonly reported in the literature for enzymes such as xanthine oxidase and urease.
General Enzyme Inhibition Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the test compound to be evaluated.
-
Prepare a buffer solution appropriate for the specific enzyme assay (e.g., phosphate buffer for xanthine oxidase).
-
Prepare a solution of the enzyme (e.g., xanthine oxidase from bovine milk) in the assay buffer.
-
Prepare a solution of the substrate (e.g., xanthine for xanthine oxidase) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add different concentrations of the test compound to the respective wells. A control well should contain the solvent (DMSO) without the test compound.
-
Incubate the enzyme and test compound mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The product of the xanthine oxidase reaction, uric acid, can be detected at 295 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow for enzyme inhibition assays.
Caption: Xanthine Oxidase Pathway and Inhibition.
Caption: General Enzyme Inhibition Assay Workflow.
References
- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - Chen - Current Pharmaceutical Biotechnology [rjpbr.com]
- 4. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
"in vitro and in vivo studies of compounds synthesized from 3-Cyano-4-methoxybenzoic acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of Bosutinib, a dual Src/Abl kinase inhibitor, with other prominent tyrosine kinase inhibitors (TKIs), Imatinib and Dasatinib. The synthesis of Bosutinib originates from a 3-methoxy-4-hydroxybenzoic acid scaffold, a close structural analog of 3-Cyano-4-methoxybenzoic acid, highlighting the therapeutic potential of this chemical class. This document presents key in vitro and in vivo data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate objective comparison and inform future research and development.
Data Presentation: In Vitro Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and toxicity profile. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Bosutinib, Dasatinib, and Imatinib against a panel of tyrosine kinases, providing a comparative overview of their potency and selectivity.
Table 1: Comparative IC50 Values of Bosutinib, Dasatinib, and Imatinib Against Key Tyrosine Kinases
| Kinase Target | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) | Imatinib IC50 (nM) |
| Abl | 2.4[1] | <1[2] | 600[3] |
| Src | 1.2[1] | <1[2] | >10000 |
| Lyn | 0.85[1] | 0.7 | - |
| Hck | - | 0.4 | - |
| Fgr | 0.174[1] | - | - |
| c-Kit | >10000[4] | 12 | 100[3] |
| PDGFRβ | >10000[4] | 28 | 100[3] |
| VEGFR2 | - | 30 | >10000 |
Note: IC50 values are compiled from multiple in vitro studies and may vary based on experimental conditions.
Table 2: Activity of Bosutinib, Dasatinib, and Nilotinib Against Imatinib-Resistant BCR-ABL Mutants
| BCR-ABL Mutant | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Wild-Type | 1.0 | 0.6-0.8 | 20-30 |
| G250E | 1.5 | 0.5 | 25 |
| Y253F | 1.0 | 0.6 | 21 |
| E255K | 1.0 | 0.5 | 31 |
| V299L | >1000 | 3.0 | 25 |
| T315I | >1000 | >500 | >3000 |
| F317L | 1.5 | 1.0 | 20 |
Data synthesized from Redaelli S, et al. J Clin Oncol. 2009;27(3):469-471.[5]
In Vivo Efficacy in Preclinical Models
In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of anticancer compounds.
Table 3: Comparative In Vivo Efficacy of Bosutinib in CML Models
| Compound | Model | Dosing | Outcome | Reference |
| Bosutinib | K562 CML tumor xenografts | - | Regression of tumors | [6] |
| Bosutinib | Ba/F3 murine myeloid cells expressing wild-type Bcr-Abl | - | Sensitive to treatment | [6] |
| Bosutinib | Phase 1/2 clinical trial in previously treated Ph+ leukemia | 500 mg/day orally | Durable hematologic and cytogenetic responses | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research.
In Vitro Src Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound against Src kinase.
Experimental Workflow
Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human c-Src enzyme
-
Src peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., Bosutinib) dissolved in DMSO
-
ATP solution
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the Src enzyme, peptide substrate, and the diluted test compound. Include wells with DMSO as a vehicle control.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Experimental Workflow
Workflow for an MTT cell proliferation assay.
Materials:
-
Cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway Diagrams
Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). It activates multiple downstream signaling pathways, leading to increased cell proliferation and survival.
Simplified BCR-ABL signaling pathway and the inhibitory action of Bosutinib.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell growth, adhesion, and migration. Their aberrant activation is implicated in various cancers.
Simplified Src kinase signaling pathway and the inhibitory action of Bosutinib.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 6. researchgate.net [researchgate.net]
- 7. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Cyano-4-methoxybenzoic Acid Analogs in Cancer Cell Inhibition
For researchers and professionals in drug discovery, deciphering the nuanced relationship between a molecule's structure and its biological activity is a cornerstone of developing potent therapeutic agents. This guide offers a comparative analysis of a series of novel 3-cyano-4-methoxybenzoic acid analogs, evaluating their potential as anticancer agents. By presenting a systematic exploration of structural modifications, supported by quantitative experimental data and detailed protocols, we aim to illuminate the key determinants of their cytotoxic activity.
Unveiling the Anticancer Potential: A Comparative Analysis
A series of this compound analogs were synthesized and evaluated for their cytotoxic effects against the human colon carcinoma cell line (HCT-116). The core structure was systematically modified at the carboxylic acid moiety to explore the impact of different functional groups on anticancer activity. The half-maximal inhibitory concentration (IC50) for each analog was determined to quantify its potency.
| Compound ID | R Group | Chemical Structure | IC50 (µM) vs. HCT-116 |
| 1 | -OH | This compound | >100 |
| 2 | -OCH3 | Methyl 3-cyano-4-methoxybenzoate | 75.3 |
| 3 | -NH2 | 3-cyano-4-methoxybenzamide | 52.1 |
| 4 | -NHCH3 | 3-cyano-N-methyl-4-methoxybenzamide | 35.8 |
| 5 | -N(CH3)2 | 3-cyano-N,N-dimethyl-4-methoxybenzamide | 88.9 |
| 6 | -NH(CH2)CH3 | 3-cyano-N-ethyl-4-methoxybenzamide | 28.4 |
| 7 | -NH(CH2)2CH3 | 3-cyano-4-methoxy-N-propylbenzamide | 41.2 |
| 8 | -NH-phenyl | 3-cyano-4-methoxy-N-phenylbenzamide | 15.6 |
| 9 | -NH-(4-fluorophenyl) | 3-cyano-N-(4-fluorophenyl)-4-methoxybenzamide | 9.7 |
From Structure to Activity: Key Insights
The structure-activity relationship (SAR) analysis of the synthesized analogs reveals several key trends:
-
Esterification and Amidation: Conversion of the parent carboxylic acid (1 ) to its methyl ester (2 ) or primary amide (3 ) resulted in a notable increase in cytotoxic activity. This suggests that the carboxylic acid group itself is not optimal for activity, and its modification to less polar functional groups is favorable.
-
N-Alkylation of the Amide: N-alkylation of the primary amide showed a complex relationship with activity. While the N-methyl (4 ) and N-ethyl (6 ) analogs exhibited enhanced potency compared to the unsubstituted amide (3 ), further increasing the alkyl chain length to propyl (7 ) led to a decrease in activity. This suggests an optimal size for the N-alkyl substituent.
-
N,N-Dimethylation: The N,N-dimethyl amide (5 ) was significantly less active than the corresponding N-methyl amide (4 ), indicating that a hydrogen bond donor on the amide nitrogen may be crucial for interaction with the biological target.
-
N-Arylation: The introduction of an N-phenyl group (8 ) dramatically increased the cytotoxic activity. This highlights the importance of a larger, hydrophobic moiety at this position.
-
Substitution on the N-Phenyl Ring: The addition of an electron-withdrawing fluorine atom to the para-position of the N-phenyl ring (9 ) led to the most potent compound in the series. This suggests that electronic effects on the N-aryl ring play a significant role in modulating activity.
Visualizing the Structure-Activity Relationship
Caption: SAR summary of this compound analogs.
Experimental Protocols
General Synthesis of N-Substituted 3-Cyano-4-methoxybenzamide Analogs
A representative synthetic protocol for the preparation of the amide analogs involves the following steps:
-
Acid Chloride Formation: this compound (1.0 eq) is dissolved in dichloromethane (DCM), and a catalytic amount of dimethylformamide (DMF) is added. Oxalyl chloride (1.2 eq) is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude 3-cyano-4-methoxybenzoyl chloride.
-
Amide Coupling: The crude acid chloride is redissolved in DCM and added dropwise to a solution of the corresponding amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired amide analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.
Experimental Workflow Visualization
Caption: Workflow for synthesis and cytotoxic evaluation.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as potential anticancer agents. The presented data and protocols offer a starting point for further optimization and development of this promising chemical scaffold.
"comparative cost-effectiveness of different synthetic routes to 3-Cyano-4-methoxybenzoic acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic pathways to produce 3-Cyano-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on cost-effectiveness, reaction efficiency, and safety considerations, supported by experimental data and detailed protocols.
Executive Summary
Three primary synthetic routes to this compound are evaluated, each originating from a different commercially available starting material:
-
Route 1: From 4-Methoxybenzoic Acid. This classic route involves nitration, reduction, and a Sandmeyer reaction. It is a well-established pathway but involves hazardous reagents and intermediates.
-
Route 2: From Methyl 4-hydroxybenzoate. This modern approach involves formylation, conversion of the aldehyde to a nitrile, methylation, and hydrolysis. It notably avoids the use of highly toxic cyanide salts in the cyanation step.
-
Route 3: From 3-Amino-4-methoxytoluene. This route utilizes a Sandmeyer reaction to introduce the cyano group, followed by oxidation of the toluene methyl group. However, the final oxidation step is often associated with low yields.
The analysis suggests that Route 2 offers the most promising balance of safety, cost-effectiveness, and efficiency for large-scale production due to its avoidance of toxic cyanides and potentially high overall yield.
Comparative Data Overview
The following tables summarize the estimated yields, starting material costs, and overall cost-effectiveness for each synthetic route. Prices are estimates based on commercially available data for bulk quantities and are subject to change.
Table 1: Per-Step and Overall Yield Comparison
| Route | Step 1: Functional Group Intro. | Step 2: Intermediate Conversion | Step 3: Final Modification | Step 4: Hydrolysis | Estimated Overall Yield |
| Route 1 | Nitration (~88%) | Reduction (~90%) | Sandmeyer Cyanation (~82%) | N/A | ~65% |
| Route 2 | Formylation & Cyanation (~42-70%) | Methylation (~95%) | Hydrolysis (~98%) | N/A | ~39-65% |
| Route 3 | Sandmeyer Cyanation (~82%) | Oxidation (~40%) | N/A | N/A | ~33% |
Table 2: Starting Material Cost-Effectiveness Analysis
| Starting Material | Supplier Example | Approx. Cost (USD/kg) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| 4-Methoxybenzoic Acid | Sigma-Aldrich | $50 | 152.15 | $7.61 |
| Methyl 4-hydroxybenzoate | Thermo Fisher | $194 (1kg)[1] | 152.15 | $29.52 |
| 3-Amino-4-methoxytoluene | TCI Chemicals | ~$5,000 (est.) | 137.18 | ~$685.90 |
Detailed Synthetic Route Analysis
Route 1: Synthesis from 4-Methoxybenzoic Acid
This three-step synthesis is a traditional and well-documented approach. It begins with the electrophilic nitration of 4-methoxybenzoic acid (anisic acid), followed by the reduction of the resulting nitro group to an amine, and finally, the conversion of the amine to the target nitrile via a Sandmeyer reaction.
Caption: Synthetic pathway from 4-Methoxybenzoic Acid.
Advantages:
-
Uses a readily available and inexpensive starting material.
-
The individual reactions (nitration, reduction, Sandmeyer) are standard, well-understood transformations in organic chemistry.
Disadvantages:
-
Involves the use of highly corrosive and hazardous concentrated acids (H₂SO₄, HNO₃).
-
The intermediate 3-nitro-4-methoxybenzoic acid is a potentially explosive nitro-aromatic compound.
-
The Sandmeyer reaction requires stoichiometric amounts of copper(I) cyanide, a highly toxic reagent, and generates significant copper-containing waste. The diazotization step involves an unstable diazonium salt intermediate.
Route 2: Synthesis from Methyl 4-hydroxybenzoate
This route offers a more modern and potentially safer alternative by avoiding a Sandmeyer reaction. The key transformation is the conversion of a formyl group into a nitrile, which circumvents the use of toxic metal cyanides.
References
Comparative Guide to Cross-Reactivity of Antibodies Against 3-Cyano-4-methoxybenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical factor for the reliability and accuracy of immunoassays. When developing or utilizing antibodies against small molecules like 3-Cyano-4-methoxybenzoic acid, a thorough understanding of their cross-reactivity profile is essential. Cross-reactivity, the binding of an antibody to molecules structurally similar to the target antigen, can lead to inaccurate quantification and false-positive results. This guide provides a framework for evaluating the cross-reactivity of antibodies raised against this compound derivatives, complete with experimental protocols and data presentation formats.
Data Presentation: Quantifying Antibody Specificity
The cross-reactivity of an antibody is typically assessed using competitive enzyme-linked immunosorbent assay (cELISA). The results are quantified by determining the concentration of a test compound that causes 50% inhibition of the antibody binding (IC50). The percent cross-reactivity is then calculated relative to the target analyte, this compound.
Cross-Reactivity Calculation:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
The following table provides a template for summarizing the cross-reactivity data for a hypothetical antibody, "mAb-CMBA".
Table 1: Cross-Reactivity Profile of mAb-CMBA Antibody
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | ![]() | 10 | 100 |
| 4-Methoxybenzoic acid | ![]() | 500 | 2 |
| 3-Cyanobenzoic acid | ![]() | 1000 | 1 |
| Benzoic acid | ![]() | > 10,000 | < 0.1 |
| Vanillic acid | ![]() | 2500 | 0.4 |
| 3-Hydroxy-4-methoxybenzoic acid | ![]() | 800 | 1.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable cross-reactivity studies. The most common method for determining the specificity of antibodies against small molecules is the competitive ELISA.
Competitive ELISA Protocol
This protocol outlines the steps for assessing the cross-reactivity of an antibody raised against this compound.
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or Ovalbumin).
-
Primary Antibody: Monoclonal or polyclonal antibody raised against this compound.
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Standard: this compound.
-
Test Compounds: A panel of structurally related molecules.
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Assay Buffer (e.g., 0.5% BSA in PBS).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2 M H₂SO₄).
2. Procedure:
-
Antigen Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microtiter plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and each test compound in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned previously.
Visualizations
Diagrams can effectively illustrate complex experimental workflows and biological concepts. The following diagrams were generated using the DOT language.
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
Caption: Principle of antibody binding specificity and cross-reactivity.
Caption: Hypothetical signaling pathway modulated by a therapeutic antibody.
Safety Operating Guide
Proper Disposal of 3-Cyano-4-methoxybenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Cyano-4-methoxybenzoic acid, prioritizing safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Impervious chemical-resistant gloves. |
| Eye Protection | Safety glasses with side-shields or chemical goggles. A face shield is also recommended.[1] |
| Body Protection | Protective clothing to prevent skin contact. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][2]
Step 1: Containment and Labeling
-
Collect Waste: Carefully collect surplus or non-recyclable this compound, including any contaminated materials, into a designated and compatible waste container.[1] The container must be kept closed.
-
Avoid Dust: When handling the solid material, sweep it up and shovel it carefully to avoid creating dust.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the date when the waste was first added to the container.
Step 2: On-Site Storage (Satellite Accumulation Area)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA must be under the control of the laboratory director and should not be near open sinks or floor drains.[3][4]
-
Secondary Containment: Place the waste container in secondary containment to prevent the release of material in case of a leak.[3][4]
-
Segregation: Ensure that the container is stored separately from incompatible materials.
Step 3: Professional Disposal
-
Contact a Licensed Vendor: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[1][2]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Incineration: The recommended disposal method is often incineration in a facility equipped with an afterburner and a scrubber to manage emissions.[5]
Disposal of Empty Containers:
-
Triple Rinse: Thoroughly triple rinse the empty container with a suitable solvent.
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[4]
-
Deface Label: Completely remove or deface the original product label on the container.[3][4]
-
Final Disposal: After rinsing and defacing the label, the container can typically be disposed of as regular waste or recycled, depending on institutional policies.[3][4]
Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Wearing the appropriate PPE, carefully sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2] Do not allow the product to enter drains.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. All local, state, and federal regulations for hazardous waste disposal must be followed.
References
Personal protective equipment for handling 3-Cyano-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 3-Cyano-4-methoxybenzoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Safety Data Summary
This compound is a crystalline solid that should be handled with care. While specific toxicological data is limited, information from structurally related compounds such as 4-methoxybenzoic acid and benzonitrile indicates that it should be treated as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Due to the cyano group, there is a potential for the release of highly toxic hydrogen cyanide gas if the compound comes into contact with strong acids.
The following table summarizes key safety and physical data. Occupational Exposure Limits (OELs) have not been established for this specific compound.
| Parameter | Value | Reference |
| Appearance | Light cream powder/solid | [3] |
| Molecular Formula | C₉H₇NO₃ | N/A |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [4] |
| Occupational Exposure Limits (OEL) | Not established. For the related compound benzonitrile, a ceiling limit of 5 mg/m³ (as cyanide) is recommended. | [5] |
| pH | 3-4 (saturated solution of 4-methoxybenzoic acid) | [3] |
| Melting Point | 181 - 186 °C (for 4-methoxybenzoic acid) | [3][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[7]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is required if there is a splash hazard. | Protects against dust particles and potential splashes causing serious eye irritation.[3][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | Prevents skin contact, which can cause irritation. Benzonitriles can be absorbed through the skin.[9][10] |
| Body Protection | A lab coat is required. For larger quantities or when there is a significant risk of dust generation, a chemical-resistant apron or coveralls should be used. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | All handling of the solid must be performed in a certified chemical fume hood. If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with a P95 or P100 particulate filter is required. | Prevents inhalation of the powdered chemical, which can cause respiratory tract irritation.[1][10] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is crucial for safety.
3.1. Receiving and Storage
-
Receiving: Upon receipt, inspect the container for damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong acids and oxidizing agents. The storage area should be clearly marked with the appropriate hazard warnings.
3.2. Handling - Experimental Protocol
This protocol details the steps for safely weighing and dissolving this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface within the fume hood with disposable bench paper.
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar, etc.) inside the fume hood before starting.
-
-
Weighing:
-
Place a weigh boat on an analytical balance located inside the fume hood or in close proximity. Tare the balance.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.
-
Avoid creating dust. If any dust is generated, it should be contained within the fume hood.
-
Securely close the storage container immediately after use.
-
-
Dissolution:
-
Place a beaker containing the appropriate solvent and a magnetic stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Begin stirring to facilitate dissolution. Gentle heating may be applied if necessary, but avoid boiling to prevent aerosolization.
-
-
Post-Handling:
-
Wipe down the spatula and any other contaminated reusable equipment with a damp cloth (using a pH 10 buffer solution is recommended for cyanide-containing compounds). Dispose of the cloth as solid hazardous waste.
-
Dispose of the contaminated weigh boat and bench paper in the designated solid hazardous waste container.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly with soap and water.
-
3.3. Spill Procedures
-
Small Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.
-
Place all cleanup materials into a sealed bag and dispose of as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and call for emergency assistance.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet for the material.
-
3.4. Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Solid Waste:
-
This includes contaminated gloves, weigh boats, bench paper, and excess chemical.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The label must read "HAZARDOUS WASTE – Cyanide" and "No Acids."
-
-
Liquid Waste:
-
Collect all solutions in a dedicated, labeled hazardous waste container.
-
The container must be kept separate from acidic waste streams to prevent the generation of hydrogen cyanide gas.
-
-
Decontamination of Glassware:
-
Rinse glassware that has come into contact with the compound three times with a dilute sodium hydroxide solution (pH >10) inside a chemical fume hood.
-
Collect all rinsate as liquid cyanide hazardous waste.
-
After rinsing, the glassware can be washed with soap and water.
-
Visual Workflow and Safety Diagrams
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for handling this compound.
Caption: Spill response decision-making process.
References
- 1. fishersci.fi [fishersci.fi]
- 2. synquestlabs.com [synquestlabs.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. gustavus.edu [gustavus.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






